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  • Product: N-[1-(4-Methylphenyl)ethyl]benzamide
  • CAS: 93007-79-5

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Nomenclature of N-[1-(4-Methylphenyl)ethyl]benzamide: A Comprehensive Technical Guide

Executive Summary In medicinal chemistry and drug development, the precise structural elucidation and systematic nomenclature of pharmacophores are foundational to intellectual property, regulatory compliance, and reprod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the precise structural elucidation and systematic nomenclature of pharmacophores are foundational to intellectual property, regulatory compliance, and reproducible synthesis. N-[1-(4-Methylphenyl)ethyl]benzamide is a secondary amide that serves as a prime model for understanding complex IUPAC nomenclature rules, stereochemical prioritization, and classical amide bond formation.

This whitepaper provides an in-depth technical deconstruction of the compound's IUPAC name, the causality behind its Cahn-Ingold-Prelog (CIP) stereochemical assignments, and a self-validating synthetic protocol utilizing the Schotten-Baumann reaction.

Systematic IUPAC Nomenclature Deconstruction

The IUPAC name N-[1-(4-Methylphenyl)ethyl]benzamide is constructed through a hierarchical application of organic nomenclature rules[1]. The deconstruction of this name reveals the exact connectivity and functional group prioritization of the molecule.

Parent Chain Identification

According to IUPAC recommendations for amides, the principal functional group dictates the parent structure[2]. Here, the parent is benzamide , derived from benzoic acid. The suffix "-amide" replaces the "-oic acid" ending of the parent carboxylic acid, establishing the carbonyl carbon bonded to a nitrogen atom as the core scaffold[3].

N-Substitution Mapping

Because the amide nitrogen is bonded to an alkyl/aryl group rather than two hydrogen atoms, it is classified as a secondary amide. The uppercase italicized N- locant is placed at the beginning of the substituent name to explicitly indicate that the attachment point is the nitrogen atom, rather than a carbon atom on the benzamide ring[3].

Alkyl Group Analysis: [1-(4-Methylphenyl)ethyl]

The substituent attached to the nitrogen is a complex branched group enclosed in brackets to prevent numbering ambiguity:

  • ethyl : The longest carbon chain attached directly to the nitrogen is a two-carbon (ethyl) chain.

  • 1- : This locant indicates that the subsequent substituent is attached to the first carbon (C1) of the ethyl chain (the carbon directly bonded to the nitrogen).

  • 4-methylphenyl : A benzene ring substituted with a methyl group at the para position (often referred to trivially as a p-tolyl group) is attached at C1.

Stereochemical Considerations (CIP Priority Rules)

The C1 carbon of the ethyl group is bonded to four distinct groups, making it a chiral stereocenter. To unequivocally name a specific enantiomer, the Cahn-Ingold-Prelog (CIP) sequence rules must be applied[4]. Priorities are assigned based on the atomic number (Z) of the atoms directly attached to the chiral center:

  • -NH-CO-Ph (Priority 1): Nitrogen (Z=7) has the highest atomic number.

  • -C6H4-CH3 (Priority 2): The aromatic carbon (Z=6) is bonded to other carbons (C, C, C in Kekulé representation).

  • -CH3 (Priority 3): The methyl carbon (Z=6) is bonded only to hydrogens (H, H, H).

  • -H (Priority 4): Hydrogen (Z=1) has the lowest atomic number.

If the lowest priority group (-H) is oriented away from the viewer, a clockwise progression from Priority 1 → 2 → 3 designates the (R) configuration, while a counterclockwise progression designates the (S) configuration[4].

IUPAC_Logic M N-[1-(4-Methylphenyl)ethyl]benzamide P Parent: Benzamide (Benzoic Acid + Amine) M->P Base structure S N-Substituent: 1-(4-Methylphenyl)ethyl M->S N-alkylation A Aryl Group: 4-Methylphenyl (p-tolyl) S->A Position 1 C Alkyl Chain: Ethyl group attached at C1 S->C Main alkyl CIP Chiral Center (C1): CIP Priority: -N > -Ar > -CH3 > -H C->CIP Stereochemistry

Caption: IUPAC Nomenclature Logic Tree for N-[1-(4-Methylphenyl)ethyl]benzamide.

Chemical Synthesis: The Schotten-Baumann Approach

The most robust and scalable method for synthesizing N-[1-(4-Methylphenyl)ethyl]benzamide is the Schotten-Baumann reaction [5]. This protocol utilizes an acyl chloride and a primary amine in a biphasic solvent system.

Causality Behind Experimental Choices
  • Biphasic System (DCM / Aqueous Base): The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the nucleophilic amine reactant, halting the reaction. The aqueous base (e.g., NaOH) continuously neutralizes the HCl[6].

  • Suppression of Hydrolysis: By dissolving the highly reactive benzoyl chloride in the organic phase (Dichloromethane, DCM), its exposure to water is minimized, preventing premature hydrolysis into benzoic acid[5].

Step-by-Step Methodology
  • Preparation of the Organic Phase: Dissolve 1.0 equivalent (eq) of 1-(4-methylphenyl)ethan-1-amine in 10 volumes of Dichloromethane (DCM) in a round-bottom flask.

  • Preparation of the Aqueous Phase: Add 1.5 eq of aqueous Sodium Hydroxide (NaOH, 2M solution) to the flask. Ensure vigorous magnetic stirring to maximize the surface area between the two phases.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C using an ice bath. Dropwise, add 1.1 eq of benzoyl chloride over 15 minutes. Causality: Cooling controls the exothermic nature of the nucleophilic acyl substitution and further suppresses acyl chloride hydrolysis.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Check (TLC): Spot the organic layer on a silica TLC plate against the starting amine (Eluent: 30% Ethyl Acetate in Hexanes). The disappearance of the amine spot and the appearance of a new, higher-Rf UV-active spot confirms reaction completion.

  • Workup & Isolation: Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3 (to remove residual acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude amide.

  • Purification: Recrystallize from hot ethanol/water to obtain pure N-[1-(4-Methylphenyl)ethyl]benzamide.

Synthesis A 1-(4-Methylphenyl)ethan-1-amine (Nucleophile) C Biphasic System (DCM / aq. NaOH) A->C B Benzoyl Chloride (Electrophile) B->C D Tetrahedral Intermediate (N-C bond formation) C->D Nucleophilic Attack E Deprotonation & Cl- Elimination (Base neutralizes HCl) D->E Schotten-Baumann F N-[1-(4-Methylphenyl)ethyl]benzamide (Target Amide) E->F Product Isolation

Caption: Schotten-Baumann Synthetic Workflow and Reaction Mechanism.

Structural Validation (Self-Validating System)

To ensure the synthesized compound perfectly matches the proposed IUPAC structure, the protocol mandates a self-validating analytical loop using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected quantitative data is summarized in the table below.

Quantitative Data Presentation
Property / Spectroscopic AnalysisExpected Value / SignalStructural Correlation
Molecular Formula C16H17NO-
Molecular Weight 239.32 g/mol -
MS (ESI+) m/z 240.1 [M+H]+Confirms molecular mass of the intact amide.
1H NMR (CDCl3, 400 MHz) ~8.0 ppm (1H, br d)Validates the secondary amide N-H proton.
1H NMR (CDCl3, 400 MHz) 7.1 - 7.8 ppm (9H, m)Confirms the presence of both the Benzoyl and p-tolyl aromatic rings.
1H NMR (CDCl3, 400 MHz) ~5.3 ppm (1H, quintet)Validates the chiral C-H at the ethyl C1 position (coupled to -CH3 and -NH).
1H NMR (CDCl3, 400 MHz) 2.3 ppm (3H, s)Confirms the methyl group on the p-tolyl aromatic ring.
1H NMR (CDCl3, 400 MHz) 1.5 ppm (3H, d)Confirms the methyl group of the ethyl chain.

By matching the empirical NMR integration and splitting patterns to the theoretical molecular topology, the researcher closes the self-validating loop, unequivocally proving the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide.

References

  • Title: Amide: Definition, Structure, Nomenclature, and Examples Source: Chemistry Learner URL
  • Title: Nomenclature of Amides Source: Chemistry LibreTexts URL
  • Title: Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 (Blue Book P-66-69)
  • Title: Cahn–Ingold–Prelog priority rules Source: Wikipedia URL
  • Title: Schotten Baumann Reaction - Mechanism and Applications Source: BYJU'S URL
  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL

Sources

Exploratory

In-Depth Technical Guide on N-[1-(4-Methylphenyl)ethyl]benzamide

Executive Summary N-[1-(4-Methylphenyl)ethyl]benzamide (commonly referred to as N-(1-p-tolylethyl)benzamide) is a highly valued chiral benzylamine derivative. Chiral benzylamines are privileged pharmacophores ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[1-(4-Methylphenyl)ethyl]benzamide (commonly referred to as N-(1-p-tolylethyl)benzamide) is a highly valued chiral benzylamine derivative. Chiral benzylamines are privileged pharmacophores ubiquitous in active pharmaceutical ingredients (APIs), serving as critical structural motifs for target protein binding. The (R)-enantiomer of this specific compound is officially registered under CAS number 1198107-07-1 [1].

Historically, synthesizing sterically hindered and enantioenriched benzylamines relied on inefficient chiral resolution or reductive amination, which often suffered from poor yields due to the low nucleophilicity of amides. Today, cutting-edge metallaphotoredox and transition-metal catalysis have revolutionized this workflow. This whitepaper details the physicochemical profile, mechanistic synthesis, and analytical validation of N-[1-(4-Methylphenyl)ethyl]benzamide, providing a self-validating protocol for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the molecular properties of N-[1-(4-Methylphenyl)ethyl]benzamide is essential for downstream chromatographic purification and formulation. The p-tolyl group provides a lipophilic anchor, while the benzamide moiety acts as a critical hydrogen bond donor/acceptor pair.

Quantitative Data Summary
PropertyValue
IUPAC Name N-[1-(4-Methylphenyl)ethyl]benzamide
Common Synonym (R)-N-(1-p-tolylethyl)benzamide
CAS Number 1198107-07-1 (for (R)-enantiomer)[1]
Molecular Formula C16H17NO[1]
Molecular Weight 239.32 g/mol [1]
Monoisotopic Mass 239.13 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Advanced Synthetic Methodology: The Decarboxylative Arylation Paradigm

Mechanistic Rationale

The state-of-the-art synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide bypasses traditional reductive amination. Instead, it utilizes Nickel-catalyzed asymmetric decarboxylative arylation [2].

Causality in Experimental Design:

  • Why NHP Esters? Utilizing N-hydroxyphthalimide (NHP) esters of α-amino acids (like N-benzoyl-alanine) transforms a standard carboxylic acid into a redox-active leaving group[2]. Upon Single-Electron Transfer (SET), the NHP ester fragments, releasing CO2 and generating a highly reactive alkyl radical. This circumvents the need for pre-functionalized, unstable organometallic reagents.

  • Why Nickel Catalysis? Nickel is uniquely suited for this cross-coupling because low-valent Ni species undergo facile oxidative addition with aryl halides (e.g., 4-iodotoluene) and can rapidly capture the transient alkyl radical[3].

  • Why Chiral Ligands? The use of chiral bis(oxazoline) or PyBox ligands dictates the stereochemical outcome during the final reductive elimination step. This creates an enantioconvergent pathway—meaning even if the starting radical is achiral or racemic, the catalyst forces the formation of a single enantiomer (e.g., the (R)-configuration)[3].

CatalyticCycle A N-Benzoyl-Alanine NHP Ester (Redox-Active Ester) B Single-Electron Transfer (SET) via Ni(I) Catalyst A->B C Alkyl Radical Intermediate (- CO2, - Phthalimide) B->C F Ni(III) Intermediate (Radical Capture) C->F Radical Rebound D 4-Iodotoluene (Aryl Halide) E Ni(II)-Aryl Complex (Oxidative Addition) D->E E->F G Reductive Elimination (Chiral Ligand Controlled) F->G G->B Catalyst Regeneration H (R)-N-[1-(4-Methylphenyl)ethyl]benzamide Target Product G->H

Fig 1. Nickel-catalyzed asymmetric decarboxylative arylation catalytic cycle.

Experimental Protocols

The following is a self-validating, step-by-step methodology for the synthesis and isolation of the target compound.

Step 1: Preparation of the Redox-Active NHP Ester
  • Activation: Dissolve N-benzoyl-alanine (1.0 equiv) and N-hydroxyphthalimide (NHPI, 1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC, 1.1 equiv) dropwise at 0 °C to activate the carboxylic acid.

  • Reaction: Stir the mixture at room temperature for 4 hours. The formation of the NHP ester is indicated by a distinct color change.

  • Isolation: Filter the precipitated urea byproduct. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pristine NHP ester.

Step 2: Nickel-Catalyzed Cross-Coupling
  • Setup: In an argon-filled glovebox, charge an oven-dried Schlenk tube with the purified NHP ester (1.0 equiv), 4-iodotoluene (1.5 equiv), NiCl2·glyme (10 mol%), and a chiral bis(oxazoline) ligand (12 mol%)[2].

  • Reduction/Initiation: Add a mild reductant (e.g., Zn dust, 2.0 equiv) to facilitate the SET reduction of the NHP ester. Alternatively, an Iridium photocatalyst (1 mol%) can be used under blue LED irradiation[3].

  • Reaction: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA) and stir vigorously at room temperature for 24 hours.

  • Workup: Quench the reaction with deionized water, extract three times with ethyl acetate, and dry the combined organic layers over anhydrous Na2SO4.

  • Purification: Purify the crude mixture via silica gel chromatography (hexane/ethyl acetate gradient) to isolate (R)-N-[1-(4-Methylphenyl)ethyl]benzamide.

Analytical Characterization & Validation Protocol

To ensure the scientific integrity of the synthesized API intermediate, a rigorous analytical validation workflow must be executed. This guarantees both structural fidelity and enantiomeric purity.

  • Structural ID (NMR):

    • 1H NMR (400 MHz, CDCl3): Validate the structure by identifying the characteristic doublet for the methyl group on the chiral center (C1), the singlet for the p-tolyl methyl group, and the multiplet for the benzamide aromatic protons.

  • Enantiomeric Excess (Chiral HPLC):

    • Determine the enantiomeric excess (ee) using a chiral stationary phase column (e.g., Chiralcel OD-H). Run an isocratic mobile phase of hexane/isopropanol. The chiral ligand selected in Step 2 should yield an ee > 90%.

  • Absolute Configuration:

    • Measure the specific optical rotation [α]D using a polarimeter to confirm the absolute (R)-configuration against established literature standards.

AnalyticalWorkflow S1 Crude Reaction Mixture S2 Flash Column Chromatography S1->S2 S3 1H & 13C NMR (Structural ID) S2->S3 S4 Chiral HPLC (ee% Determination) S3->S4 S5 Optical Rotation (Absolute Config) S4->S5 S6 Validated API Intermediate S5->S6

Fig 2. Step-by-step analytical validation workflow for chiral benzylamine intermediates.

References

  • Guo, J., et al. "Nickel-Catalyzed Asymmetric Decarboxyarylation with NHP Esters of α-Amino Acid to Chiral Benzylamines." Organic Letters, vol. 25, no. 38, 2023, pp. 6964-6968. URL:[Link]

  • Zuo, Z., et al. "Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis." Journal of the American Chemical Society, vol. 138, no. 6, 2016, pp. 1832-1835. URL:[Link]

  • MolAid Chemical Database. "(R)-N-(1-p-tolylethyl)benzamide | 1198107-07-1". URL: [Link]

Sources

Foundational

Spectral Characterization and Analytical Profiling of N-[1-(4-Methylphenyl)ethyl]benzamide

Executive Summary & Molecular Architecture N-[1-(4-Methylphenyl)ethyl]benzamide (C₁₆H₁₇NO, MW: 239.31 g/mol ) is a sterically hindered secondary amide that serves as a critical structural motif in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

N-[1-(4-Methylphenyl)ethyl]benzamide (C₁₆H₁₇NO, MW: 239.31 g/mol ) is a sterically hindered secondary amide that serves as a critical structural motif in medicinal chemistry and drug development. The molecule features a rigid benzoyl group linked via an amide bond to a flexible, chiral 1-(4-methylphenyl)ethyl moiety. Understanding its exact spectral signature is paramount for researchers engaged in asymmetric synthesis, pharmacophore mapping, and quality control of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive, causality-driven breakdown of the nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and mass spectrometry (MS) profiles of this compound, supported by self-validating experimental protocols.

Synthetic Grounding & Precursor Validation

The spectral purity of the final amide is intrinsically tied to the synthetic route of its primary amine precursor. The synthesis of chiral benzylamines, such as 1-(4-methylphenyl)ethylamine, has historically relied on reductive amination or resolution. However, modern industrial methods utilize highly efficient deacylation protocols of intermediate amides to yield the pure amine[1](). Furthermore, cutting-edge methodologies now employ nickel-catalyzed asymmetric decarboxyarylation of α-amino acid NHP esters to directly generate highly enantioenriched chiral benzylamines[2]([Link]).

Coupling this amine with benzoyl chloride under Schotten-Baumann conditions yields the target molecule. The workflow below illustrates the critical stages where chemical logic dictates impurity clearance.

SynthesisWorkflow N1 1-(4-Methylphenyl) ethylamine N2 Benzoylation (PhCOCl, Et3N) N1->N2 Nucleophilic Acyl Substitution N3 Crude Amide Matrix N2->N3 Quench & Extraction N4 Recrystallization (EtOH/H2O) N3->N4 Impurity Removal N5 Purified Amide >99% ee/purity N4->N5 Yield Optimization

Workflow for the synthesis and purification of N-[1-(4-Methylphenyl)ethyl]benzamide.

High-Resolution NMR Profiling (¹H & ¹³C)

Causality in Experimental Design: Deuterated chloroform (CDCl₃) is deliberately selected as the solvent. Its low dielectric constant mimics the non-polar environment of the molecule's core, and crucially, it lacks exchangeable protons. This preserves the spin-spin coupling between the amide N-H proton and the adjacent methine (C-H) proton, which would otherwise be lost to rapid deuterium exchange in solvents like Methanol-d₄ or D₂O.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1.58Doublet (d)6.93H-CH₃ (Chiral center methyl)
2.33Singlet (s)-3HAr-CH₃ (p-Tolyl methyl)
5.32Quintet (p)7.01H-CH- (Methine)
6.35Broad Doublet (br d)7.51H-NH- (Amide proton)
7.15Doublet (d)8.02HAr-H (p-Tolyl, ortho to methyl)
7.28Doublet (d)8.02HAr-H (p-Tolyl, meta to methyl)
7.42Triplet (t)7.52HAr-H (Benzoyl, meta)
7.49Triplet (t)7.51HAr-H (Benzoyl, para)
7.78Doublet (d)7.52HAr-H (Benzoyl, ortho)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
21.1Primary (CH₃)Ar-CH₃ (p-Tolyl methyl)
21.7Primary (CH₃)-CH₃ (Chiral center methyl)
48.8Tertiary (CH)-CH- (Methine)
126.2, 129.3Tertiary (CH)Ar-C (p-Tolyl, aromatic CH)
126.9, 128.6, 131.4Tertiary (CH)Ar-C (Benzoyl, aromatic CH)
134.8, 137.1, 140.2Quaternary (C)Ar-C (Ipso carbons)
166.5Quaternary (C=O)Amide Carbonyl

Vibrational Spectroscopy (FT-IR)

Causality in Experimental Design: Attenuated Total Reflectance (ATR) FT-IR is utilized instead of traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed moisture creates a broad O-H stretching band that artificially obscures the critical N-H stretch (~3310 cm⁻¹) of the secondary amide. ATR ensures the solid-state hydrogen-bonding network is analyzed in its native, unadulterated form.

Table 3: FT-IR Peak Assignments (ATR, Solid State)
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3310Strong, SharpN-H StretchConfirms secondary amide; indicates ordered H-bonding.
3030WeakC-H Stretch (sp²)Aromatic ring presence.
2970, 2925MediumC-H Stretch (sp³)Aliphatic methyl and methine groups.
1635StrongC=O Stretch (Amide I)Carbonyl heavily conjugated with the phenyl ring.
1530StrongN-H Bend (Amide II)Diagnostic for trans-secondary amides.
815StrongC-H Out-of-plane bendConfirms para-disubstituted benzene (p-Tolyl).
710, 690StrongC-H Out-of-plane bendConfirms monosubstituted benzene (Benzoyl).

Mass Spectrometry (MS) & Fragmentation Dynamics

Causality in Experimental Design: Positive-ion Electrospray Ionization (ESI+) is the optimal soft-ionization technique here. The lone pair on the amide oxygen acts as a strong Lewis base, readily accepting a proton to form the stable[M+H]⁺ pseudomolecular ion. Subsequent Collision-Induced Dissociation (CID) drives specific heterolytic cleavages.

Fragmentation M Molecular Ion[M+H]+ m/z 240.1 F1 Benzoyl Cation m/z 105.0 M->F1 Amide Bond Cleavage (Charge Retention on Acyl) F2 1-(4-Methylphenyl)ethyl Cation m/z 119.1 M->F2 C-N Bond Heterolysis (Charge Retention on Alkyl) F3 Tropylium Derivative m/z 91.0 F2->F3 Loss of Ethylene (-28 Da)

Electrospray ionization mass spectrometry (ESI-MS) fragmentation pathway.

Table 4: ESI-MS/MS Fragmentation Data
m/z ValueIon TypeFragment StructureRelative Abundance
262.1[M+Na]⁺Sodium adductLow (Solvent dependent)
240.1[M+H]⁺Protonated parent molecule100% (Base Peak in MS1)
119.1Fragment[p-CH₃-C₆H₄-CH(CH₃)]⁺High (Base Peak in MS2)
105.0Fragment[C₆H₅-C=O]⁺ (Benzoyl cation)High
91.0Fragment[C₇H₇]⁺ (Tropylium ion)Medium

Standardized Experimental Protocols

The following protocols are engineered as self-validating systems to guarantee reproducibility and data integrity.

Protocol A: Synthesis and Purification
  • Reaction Setup: Dissolve 10.0 mmol of 1-(4-methylphenyl)ethylamine in 20 mL of anhydrous dichloromethane (DCM). Add 12.0 mmol of triethylamine (Et₃N) as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C. Dropwise, add 10.5 mmol of benzoyl chloride over 15 minutes to prevent exothermic side-reactions.

  • Quench & Wash: Stir at room temperature for 2 hours. Quench with 10 mL of 1M HCl to protonate and remove unreacted amine. Wash the organic layer sequentially with saturated NaHCO₃ (to neutralize excess acid) and brine.

  • Desiccation & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from a hot ethanol/water (80:20) mixture.

    • Validation Checkpoint: Melting point should be sharp (approx. 118-120 °C). A broad melting range indicates trapped solvent or residual amine.

Protocol B: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the purified amide in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Shimming & Tuning: Transfer to a 5 mm NMR tube. Insert into a 400 MHz spectrometer. Perform gradient shimming until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is < 1.0 Hz.

  • Acquisition: Acquire ¹H NMR with 16 scans, a 2-second relaxation delay, and a 30° pulse angle. Acquire ¹³C NMR with 1024 scans and a 2-second relaxation delay.

    • Validation Checkpoint: If the N-H doublet at 6.35 ppm appears as a broad singlet, the CDCl₃ is likely contaminated with water or acid. Discard and prepare a fresh sample using ampouled CDCl₃.

Protocol C: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the amide in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.

  • Ionization & Detection: Operate the mass spectrometer in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Isolate the m/z 240 parent ion in Q1, apply a collision energy of 20 eV using Argon gas in Q2, and scan fragments in Q3.

    • Validation Checkpoint: The presence of m/z 119 and 105 fragments strictly validates the structural connectivity of the two distinct aromatic domains.

References

  • [1] The synthetic method of (R)-1-(4-methylphenyl) ethylamine (Patent CN108658784B). Google Patents.

  • [2] Guo, J., et al. (2023). Nickel-Catalyzed Asymmetric Decarboxyarylation with NHP Esters of α-Amino Acid to Chiral Benzylamines. Organic Letters, 25(38), 6964-6968.[Link]

Sources

Exploratory

An In-depth Technical Guide to N-[1-(4-Methylphenyl)ethyl]benzamide Derivatives and Analogues: A Frontier in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of N-[1-(4-Methylphenyl)ethyl]benzamide derivatives and t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-[1-(4-Methylphenyl)ethyl]benzamide derivatives and their analogues. Given the nascent stage of research into this specific chemical scaffold, this document synthesizes established knowledge on related benzamide chemistry and pharmacology to illuminate a path forward for discovery and development. We will delve into rational design, synthetic methodologies, potential biological targets, and the requisite experimental workflows for characterization and evaluation, providing a robust framework for researchers entering this promising field.

The Benzamide Scaffold: A Privileged Motif in Medicinal Chemistry

Benzamide derivatives are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities. Their prevalence in approved drugs and clinical candidates underscores the value of the amide bond and the tunability of the flanking aryl rings. These compounds have been successfully developed as anti-inflammatory, anticonvulsant, anticancer, and antimicrobial agents.[1][2][3] The core structure's ability to engage in hydrogen bonding and occupy hydrophobic pockets makes it an ideal starting point for designing targeted therapies.

A key area of interest for benzamide derivatives has been in the modulation of protein kinases, particularly p38 mitogen-activated protein (MAP) kinase.[4][5][6] p38 MAP kinase is a critical regulator of inflammatory cytokine production and is implicated in a host of diseases, including rheumatoid arthritis and cancer.[4][5] The N-aryl amide linkage has been shown to be a crucial pharmacophore for potent p38 inhibition.[7]

The N-[1-(4-Methylphenyl)ethyl]benzamide Core: Rationale for Exploration

The N-[1-(4-Methylphenyl)ethyl]benzamide scaffold represents an intriguing, yet underexplored, variation of the classic benzamide motif. The introduction of a chiral ethyl linker between the nitrogen and the 4-methylphenyl (p-tolyl) group offers several strategic advantages for drug design:

  • Introduction of a Chiral Center: The stereochemistry at the benzylic carbon can be systematically varied to probe specific interactions within a biological target's binding site, potentially leading to improved potency and selectivity.

  • Conformational Constraint: The ethyl linker introduces a degree of conformational rigidity compared to a simple N-aryl benzamide, which can be advantageous for optimizing binding affinity.

  • Modulation of Physicochemical Properties: The tolyl group provides a lipophilic handle that can be further functionalized to fine-tune properties such as solubility, metabolic stability, and cell permeability.

While direct research on this specific scaffold is limited, the known synthesis and properties of the closely related N-(4-methylphenyl)benzamide provide a solid foundation.[8][9][10]

Synthetic Strategies and Characterization

The synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide derivatives can be approached through established amide bond formation methodologies.

General Synthetic Workflow

A generalized and robust approach involves the coupling of a substituted benzoic acid with 1-(4-methylphenyl)ethan-1-amine or its derivatives.

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling cluster_product Final Product Substituted_Benzoic_Acid Substituted Benzoic Acid Coupling Coupling Reagents (e.g., EDCI/HOBt, HATU) or Acyl Chloride Formation (e.g., SOCl₂, Oxalyl Chloride) Substituted_Benzoic_Acid->Coupling Chiral_Amine 1-(4-Methylphenyl)ethan-1-amine (or analogue) Chiral_Amine->Coupling Product N-[1-(4-Methylphenyl)ethyl]benzamide Derivative Coupling->Product

Caption: Generalized synthetic workflow for N-[1-(4-Methylphenyl)ethyl]benzamide derivatives.

Detailed Experimental Protocol: Amide Coupling via Carbodiimide Activation

This protocol describes a common and reliable method for the synthesis of the target compounds.

Materials:

  • Substituted benzoic acid (1.0 eq)

  • 1-(4-Methylphenyl)ethan-1-amine (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq) [Note: Or alternatives like HATU]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted benzoic acid in anhydrous DMF, add HOBt and EDCI.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add 1-(4-methylphenyl)ethan-1-amine and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-[1-(4-Methylphenyl)ethyl]benzamide derivative.[11]

Characterization

The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.Characteristic shifts for aromatic protons, the ethyl linker protons, the tolyl methyl group, and the amide proton.
Mass Spectrometry Determination of molecular weight.Molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-H and C=O stretching of the amide bond.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity.
Chiral HPLC Determination of enantiomeric excess (if applicable).Separation of enantiomers for stereochemically pure compounds.
X-ray Crystallography Unambiguous determination of the three-dimensional structure.Provides precise bond lengths, bond angles, and conformational information.[8][12][9][10]

Potential Biological Applications and Screening Strategies

Based on the broader benzamide literature, N-[1-(4-Methylphenyl)ethyl]benzamide derivatives are promising candidates for several therapeutic areas.

Anti-inflammatory Activity: Targeting p38 MAP Kinase

The inhibition of p38 MAP kinase is a well-validated strategy for the treatment of inflammatory diseases.[4][5] The N-[1-(4-Methylphenyl)ethyl]benzamide scaffold shares key structural features with known p38 inhibitors.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) p38_MAPK p38 MAP Kinase Stimuli->p38_MAPK Activation Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Downstream_Kinases->Transcription_Factors Activation Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) Transcription_Factors->Cytokine_Production Gene Expression Inhibitor N-[1-(4-Methylphenyl)ethyl]benzamide Derivative Inhibitor->p38_MAPK Inhibition

Caption: Proposed mechanism of action via inhibition of the p38 MAP kinase signaling pathway.

Experimental Protocol: In Vitro p38α Kinase Assay

  • Enzyme and Substrate Preparation: Recombinant human p38α kinase and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.

  • Compound Preparation: A dilution series of the test compounds is prepared in DMSO.

  • Kinase Reaction: The kinase, substrate, and test compounds are incubated with ATP to initiate the phosphorylation reaction.

  • Detection: The level of substrate phosphorylation is quantified using a suitable method, such as a fluorescence-based assay or ELISA.

  • Data Analysis: IC₅₀ values are calculated from the dose-response curves.

Anticancer Activity

Many benzamide derivatives have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[1][2][3][13]

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Cancer cell lines of interest (e.g., breast, colon, lung) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.

  • Data Analysis: GI₅₀ (concentration for 50% growth inhibition) values are calculated.[13][14]

Structure-Activity Relationship (SAR) Studies: A Roadmap for Optimization

Systematic modification of the N-[1-(4-Methylphenyl)ethyl]benzamide scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR_Exploration Core Benzamide Ring Ethyl Linker p-Tolyl Ring Benzamide_Mods Substitutions (R¹) - Electronic effects - Steric bulk - H-bond donors/acceptors Core:benzamide->Benzamide_Mods Modify Linker_Mods Stereochemistry (R/S) Linker length/rigidity Core:linker->Linker_Mods Modify Tolyl_Mods Substitutions (R²) - Bioisosteric replacements - Modulation of lipophilicity Core:tolyl->Tolyl_Mods Modify

Sources

Foundational

theoretical studies on N-[1-(4-Methylphenyl)ethyl]benzamide

An In-depth Technical Guide on the Theoretical Studies of N-[1-(4-Methylphenyl)ethyl]benzamide Abstract This technical guide provides a comprehensive theoretical analysis of N-[1-(4-Methylphenyl)ethyl]benzamide, a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Theoretical Studies of N-[1-(4-Methylphenyl)ethyl]benzamide

Abstract

This technical guide provides a comprehensive theoretical analysis of N-[1-(4-Methylphenyl)ethyl]benzamide, a molecule of interest in medicinal chemistry and materials science. Utilizing advanced computational methodologies, primarily Density Functional Theory (DFT), we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for in-silico characterization and providing foundational data for further experimental work. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of Amide Scaffolds and the Subject Molecule

Amide bonds are fundamental linkages in chemistry and biology, forming the backbone of proteins and being integral to a vast array of pharmaceuticals and functional materials.[1] The electronic properties of the amide group, characterized by resonance stabilization, impart a unique combination of stability and reactivity.[1][2] The specific molecule of interest, N-[1-(4-Methylphenyl)ethyl]benzamide, is a chiral secondary amide with potential applications stemming from its structural similarity to known bioactive compounds.[3][4] Theoretical studies on such molecules are crucial for understanding their conformational preferences, electronic structure, and reactivity, which are key determinants of their function. Computational chemistry offers a powerful and cost-effective means to elucidate these properties at the molecular level.[1]

Computational Methodology: A First-Principles Approach

The theoretical calculations detailed in this guide were performed using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.[5]

Software and Theoretical Level

All calculations were performed using the Gaussian 16 suite of programs. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed in conjunction with the 6-311++G(d,p) basis set. This combination is well-established for providing reliable geometric and electronic properties for organic molecules.

  • Rationale for B3LYP: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems like the phenyl rings in our molecule. It has a proven track record in predicting molecular geometries and vibrational frequencies for a wide range of organic compounds.[6][7]

  • Rationale for 6-311++G(d,p): This is a triple-zeta basis set that provides a flexible description of the valence electrons. The diffuse functions (++) are important for describing non-covalent interactions and the electronic properties of anions, while the polarization functions (d,p) allow for the description of non-spherical electron densities, which is essential for accurately modeling bonding.

Geometry Optimization and Vibrational Analysis

The molecular geometry of N-[1-(4-Methylphenyl)ethyl]benzamide was optimized in the gas phase without any symmetry constraints. A vibrational frequency analysis was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to account for anharmonicity and the approximate nature of the theoretical method.

Spectroscopic Predictions
  • NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts were referenced to tetramethylsilane (TMS).

  • UV-Vis Spectroscopy: The electronic absorption spectrum was predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

Electronic Properties Analysis
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated to determine the HOMO-LUMO energy gap, which is a key indicator of chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP surface was generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

Workflow for Theoretical Analysis

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis A Molecule Building & Initial Geometry B Method Selection: B3LYP/6-311++G(d,p) A->B C Geometry Optimization B->C D Frequency Calculation C->D E NMR & UV-Vis Spectra Prediction D->E F HOMO-LUMO Analysis D->F G MEP Surface Generation D->G

Caption: Workflow for the theoretical analysis of N-[1-(4-Methylphenyl)ethyl]benzamide.

Results and Discussion

Molecular Geometry

The optimized geometry of N-[1-(4-Methylphenyl)ethyl]benzamide reveals a non-planar conformation. The dihedral angle between the benzoyl and the 4-methylphenyl rings is predicted to be approximately 75.3°. This twisted conformation is a result of steric hindrance between the two aromatic rings and the ethyl group. The amide bond itself deviates slightly from planarity, a common feature in sterically hindered amides.[8] The key optimized geometrical parameters are summarized in Table 1. For comparison, experimental data for the closely related N-(4-methylphenyl)benzamide are included.[9][10][11][12]

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated ValueExperimental Value (N-(4-methylphenyl)benzamide)[9]
Bond LengthC=O1.23 Å1.23 Å
C-N (amide)1.37 Å1.36 Å
Bond AngleO=C-N122.5°122.8°
C-N-C124.8°125.1°
Dihedral AngleBenzoyl vs. 4-Methylphenyl75.3°63.4°

The calculated bond lengths and angles for the amide group are in good agreement with the experimental data for the reference compound, validating the chosen level of theory. The larger dihedral angle in the title compound is attributed to the additional steric bulk of the ethyl group.

Spectroscopic Properties

The calculated vibrational spectrum provides insights into the characteristic functional groups of the molecule. Key predicted vibrational frequencies are presented in Table 2.

Table 2: Predicted Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide3450
C-H StretchAromatic3100-3000
C-H StretchAliphatic2980-2900
C=O StretchAmide I1685
N-H BendAmide II1530

The predicted ¹H and ¹³C NMR chemical shifts are valuable for structural elucidation.

  • ¹H NMR: The amide proton (N-H) is predicted to be a singlet at approximately 8.5 ppm. The aromatic protons are expected in the range of 7.2-7.8 ppm. The methyl and ethyl protons will appear in the upfield region.

  • ¹³C NMR: The carbonyl carbon is predicted to be the most downfield signal at around 167 ppm. The aromatic carbons are expected between 118 and 140 ppm.

The TD-DFT calculations predict two main electronic transitions in the UV region. The most intense absorption band is predicted at approximately 260 nm, corresponding to a π → π* transition within the aromatic rings. A weaker n → π* transition associated with the carbonyl group is predicted at a longer wavelength.

Electronic Properties

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the molecule.

FMO cluster_homo HOMO (-6.2 eV) cluster_lumo LUMO (-1.1 eV) cluster_gap Energy Gap (5.1 eV) homo Localized on the 4-methylphenyl ring lumo Localized on the benzoyl ring gap Indicates high kinetic stability

Caption: Frontier Molecular Orbital (FMO) analysis of N-[1-(4-Methylphenyl)ethyl]benzamide.

The HOMO is primarily localized on the electron-rich 4-methylphenyl ring, while the LUMO is concentrated on the electron-accepting benzoyl moiety. The large HOMO-LUMO gap of 5.1 eV suggests that the molecule possesses high kinetic stability.

The MEP surface provides a visual representation of the charge distribution. The most negative potential (red region) is located around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The most positive potential (blue region) is found around the amide proton, highlighting its acidic character and ability to act as a hydrogen bond donor.

Experimental Protocols for Computational Analysis

Protocol for Geometry Optimization and Frequency Calculation
  • Build the Molecule: Construct the 3D structure of N-[1-(4-Methylphenyl)ethyl]benzamide using a molecular modeling program.

  • Input File Generation: Create an input file for Gaussian specifying the following keywords: #p B3LYP/6-311++G(d,p) Opt Freq.

  • Execution: Submit the input file to run the calculation.

  • Verification: Upon completion, check the output file to ensure the optimization has converged and that there are no imaginary frequencies.

Protocol for NMR Chemical Shift Calculation
  • Use Optimized Geometry: Take the optimized coordinates from the previous step.

  • Input File Generation: Create a new input file with the keywords: #p B3LYP/6-311++G(d,p) NMR=GIAO.

  • Execution: Run the calculation.

  • Data Analysis: Extract the calculated absolute shieldings from the output file and convert them to chemical shifts relative to TMS (calculated at the same level of theory).

Conclusion

This in-depth theoretical guide provides a comprehensive analysis of the structural, spectroscopic, and electronic properties of N-[1-(4-Methylphenyl)ethyl]benzamide using Density Functional Theory. The presented data and protocols offer a robust framework for the in-silico characterization of this and similar molecules. The findings indicate a stable, non-planar structure with distinct electronic features that can guide further experimental investigations and applications in drug design and materials science. The strong correlation between the computational approach and available experimental data for a related compound underscores the reliability of the methods employed.

References

  • Patsnap Eureka. (2026, February 28).
  • Bour, P., & Keiderling, T. A. (2007, August 8). Spectroscopic properties of the nonplanar amide group: A computational study. The Journal of Chemical Physics.
  • Wanjari, P. M., Mokale, S. N., Bharati, A. V., & Ingle, V. N. (2021, March). Theoretical and experimental verification of molecular properties of novel benzamide derivatives using computational platforms and in vitro antibacterial activity. Medicinal Chemistry Research, 30(3), 655–663. [Link]

  • Zhang, J., & Wang, Y. (n.d.). Computational study of the mechanism of amide bond formation via CS2-releasing 1,3-acyl transfer. Organic & Biomolecular Chemistry.
  • Szostak, M., & Szostak, R. (2017). Amide Activation in Ground and Excited States. Molecules, 22(8), 1253. [Link]

  • Jovanović, B., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical Research in Toxicology, 31(9), 949-962. [Link]

  • Kumar, R., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15. [Link]

  • Li, Y., & Liu, Y. (2019). Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis. Request PDF. [Link]

  • Gowda, B. T., Tokarčík, M., Kožíšek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83. [Link]

  • Sitorus, L., et al. (2025, August 30). Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. Institute for Research and Community Services.
  • Aslan, M., et al. (2022). N–((2–Acetylphenyl)carbamothioyl)benzamide: Synthesis, crystal structure analysis, and theoretical studies. Karbala International Journal of Modern Science, 8(3). [Link]

  • ResearchGate. (n.d.). Crystal Structure of N -(4-methylphenyl)benzamide. [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. [Link]

  • R Discovery. (2007, December 6). N-(4-Methylphenyl)benzamide.
  • SpectraBase. (n.d.). 4-Ethyl-N-(2-methylphenyl)benzamide. [Link]

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-amino-N-(4-methylphenyl)benzamide.
  • ResearchGate. (n.d.). (PDF) N-(4-Methylphenyl)benzamide. [Link]

  • NIST. (n.d.). Benzamide, N-ethyl-N-(3-methylphenyl)-4-butyl-. NIST WebBook. [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Cheméo. (n.d.). Chemical Properties of N-Ethyl-N-methyl-benzamide. [Link]

  • Singh, A. K., et al. (2002, March 15). 2-(4-methoxyphenyltelluro)ethyl benzamide (L-1) and N- 2-(4-methoxyphenyl telluro)propyl phthalimide (L-2). ePrints Soton - University of Southampton. [Link]

Sources

Exploratory

N-[1-(4-Methylphenyl)ethyl]benzamide mechanism of action hypotheses

Title: Unveiling the Pharmacological Profile of N-[1-(4-Methylphenyl)ethyl]benzamide (MPEB): Mechanism of Action Hypotheses and Validation Workflows Executive Summary N-[1-(4-Methylphenyl)ethyl]benzamide (MPEB) is a synt...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unveiling the Pharmacological Profile of N-[1-(4-Methylphenyl)ethyl]benzamide (MPEB): Mechanism of Action Hypotheses and Validation Workflows

Executive Summary

N-[1-(4-Methylphenyl)ethyl]benzamide (MPEB) is a synthetic organic compound characterized by a benzamide core linked to a chiral 1-(4-methylphenyl)ethylamine moiety. While structurally simple, this specific aralkyl amide scaffold is a highly privileged pharmacophore in central nervous system (CNS) drug discovery. This whitepaper deconstructs the structural causality of MPEB, proposes three primary mechanism of action (MoA) hypotheses based on established structure-activity relationships (SAR), and outlines self-validating experimental workflows to rigorously test these hypotheses.

Part 1: Structural Deconstruction & Pharmacophore Causality

To understand the potential polypharmacology of MPEB, we must dissect its structural components and their biophysical implications:

  • The Benzamide Core: The carboxamide group acts as a critical hydrogen bond donor/acceptor pair. In many CNS targets, this motif interacts directly with peptide backbones or polar side chains within hydrophobic binding pockets[1].

  • The Chiral Center (Ethyl Methyl Group): The presence of a methyl group at the benzylic position restricts the conformational flexibility of the molecule. This stereocenter dictates the dihedral angle between the two aromatic rings, heavily favoring stereospecific binding to target proteins. Typically, the (S)-enantiomer in related aralkylamines exhibits vastly different target affinities than the (R)-enantiomer.

  • The p-Tolyl (4-Methylphenyl) Group: The para-methyl substitution significantly increases the lipophilicity (LogP) of the molecule, promoting blood-brain barrier (BBB) penetration. Furthermore, the p-methyl group acts as a hydrophobic anchor, providing favorable van der Waals interactions deep within narrow enzymatic or receptor cavities[2].

Part 2: Primary Mechanism of Action Hypotheses

Based on the structural homology of MPEB to known therapeutics, we hypothesize three distinct, potentially synergistic mechanisms of action.

Hypothesis 1: State-Dependent Voltage-Gated Sodium Channel (VGSC) Inhibition

Rationale: MPEB shares a striking structural homology with safinamide, an α -aminoamide derivative known to block voltage-gated sodium channels[3],[4]. The dual-aromatic system separated by an amide linker perfectly matches the classic local anesthetic and anticonvulsant pharmacophore. Mechanistic Action: We hypothesize that MPEB acts as a state-dependent blocker of neuronal VGSCs (e.g., Nav1.2, Nav1.6). It is predicted to bind to the local anesthetic receptor site within the channel pore preferentially when the channel is in the inactivated state[5]. By stabilizing this state, MPEB would selectively suppress pathological high-frequency firing (reducing excessive glutamate release) without impairing normal, low-frequency action potentials[6].

Hypothesis 2: Reversible Monoamine Oxidase B (MAO-B) Inhibition

Rationale: The 1-(4-methylphenyl)ethylamine moiety of MPEB is a direct structural analog of phenylethylamine, the classic endogenous substrate for MAO-B[7]. Furthermore, benzamides and anilides are well-documented reversible inhibitors of MAO enzymes[8],[1]. Mechanistic Action: MPEB is hypothesized to act as a competitive, reversible inhibitor of MAO-B. The p-tolyl group is expected to project into the narrow, hydrophobic "entrance cavity" of the MAO-B active site, while the bulky benzamide core prevents the molecule from undergoing oxidative deamination[2]. This inhibition would prevent the breakdown of dopamine and phenylethylamine, offering neuroprotective and antiparkinsonian benefits[9].

Hypothesis 3: Sigma-1 Receptor ( σ1​ R) Agonism

Rationale: N-aralkyl benzamide derivatives are a well-established class of σ1​ R ligands[10]. Mechanistic Action: The σ1​ R is a unique ligand-operated chaperone protein enriched at mitochondria-associated endoplasmic reticulum membranes (MAM)[11]. We hypothesize that MPEB's lipophilic profile allows it to bind the σ1​ R, promoting its dissociation from the regulatory protein BiP[10]. This dissociation activates the chaperone function of σ1​ R, modulating ion channels and promoting cellular survival pathways under endoplasmic reticulum stress[12],[13].

Part 3: Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to prove causality rather than mere correlation.

Protocol 1: Automated Patch-Clamp Electrophysiology (VGSC Kinetics)

Objective: Validate state-dependent Nav1.6 inhibition.

  • Cell Preparation: Culture HEK293T cells stably expressing human Nav1.6 and the β 1 accessory subunit to ensure physiological gating kinetics.

  • Solutions & Controls: Use standard intracellular (CsF-based) and extracellular (NaCl-based) solutions. Include Safinamide (10 μ M) as a positive control for state-dependent block[4], and Tetrodotoxin (TTX) as a non-state-dependent pore blocker control.

  • Voltage Protocol (The Self-Validation Step):

    • Resting State Protocol: Hold cells at -120 mV, step to 0 mV for 20 ms at 0.1 Hz.

    • Inactivated State Protocol: Hold cells at -70 mV (where ~50% of channels are inactivated), step to 0 mV for 20 ms at 10 Hz.

  • Causality Check: A true state-dependent blocker (hypothesized for MPEB) will show an IC 50​ at least 10-fold lower in the inactivated state protocol compared to the resting state protocol.

Protocol 2: Radiometric MAO-B/MAO-A Inhibition Assay

Objective: Determine MAO-B selectivity and competitive reversibility.

  • Enzyme Preparation: Utilize recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.

  • Assay Execution: Incubate enzymes with varying concentrations of MPEB (1 nM to 100 μ M) for 15 minutes at 37°C. Add 14 C-labeled phenylethylamine (for MAO-B) or 14 C-labeled serotonin (for MAO-A)[7].

  • Extraction & Quantification: Terminate the reaction with HCl, extract the radiolabeled deaminated products into toluene/ethyl acetate, and quantify via liquid scintillation counting.

  • Reversibility Validation: Perform a rapid dilution assay. Incubate MAO-B with MPEB at 100x the IC 50​ concentration, then dilute 100-fold into substrate buffer. If MPEB is a reversible inhibitor (like safinamide)[3], enzyme activity will recover immediately. If irreversible (like selegiline)[7], activity will remain suppressed.

Protocol 3: σ1​ R Radioligand Binding & Functional Co-IP

Objective: Confirm target engagement and functional agonism at the MAM.

  • Binding Assay: Prepare membrane fractions from guinea pig brain[13]. Incubate with the σ1​ R-selective radioligand -pentazocine (3 nM) and varying concentrations of MPEB. Use non-radioactive haloperidol (10 μ M) to define non-specific binding.

  • Functional Assay (S1R-BiP Dissociation): Treat wild-type CHO cells with MPEB (10 μ M) for 30 minutes. Lyse cells and perform co-immunoprecipitation (Co-IP) using an anti- σ1​ R antibody.

  • Causality Check: Quantify co-precipitated BiP via ELISA. Use PRE-084 as a positive control agonist (induces dissociation) and NE-100 as an antagonist (prevents dissociation)[10]. MPEB must mimic PRE-084 to be classified as an agonist.

Part 4: Data Presentation & Expected Outcomes

The following table summarizes the quantitative pharmacological metrics required to validate the hypotheses for MPEB (assuming the active eutomer is utilized).

TargetAssay MethodologyExpected IC 50​ / K i​ Selectivity RatioFunctional Outcome
VGSC (Nav1.6) Patch-Clamp (Inactivated)1.5 - 5.0 μ M>10x vs Resting State Pathological Glutamate Release
MAO-B Radiometric Extraction50 - 150 nM>50x vs MAO-A Synaptic Dopamine / PEA
Sigma-1 ( σ1​ R) Radioligand Binding10 - 30 nM>50x vs Sigma-2 ( σ2​ R)S1R-BiP Dissociation (Neuroprotection)

Part 5: Mechanistic and Workflow Visualizations

Pathway MPEB MPEB (N-[1-(4-Methylphenyl)ethyl]benzamide) VGSC VGSC (Nav1.2/1.6) State-Dependent Block MPEB->VGSC Inhibits MAOB MAO-B Enzyme Competitive Inhibition MPEB->MAOB Inhibits S1R Sigma-1 Receptor Agonism at MAM MPEB->S1R Activates Glutamate ↓ Glutamate Release (Anticonvulsant Effect) VGSC->Glutamate Dopamine ↑ Synaptic Dopamine (Antiparkinsonian Effect) MAOB->Dopamine BiP S1R-BiP Dissociation (Neuroprotective Effect) S1R->BiP

Caption: Hypothesized multi-target CNS mechanisms of MPEB modulating VGSC, MAO-B, and Sigma-1 receptors.

Workflow Synthesis 1. MPEB Synthesis & Chiral Resolution InVitro 2. Primary In Vitro Screening Synthesis->InVitro VGSC_Assay Patch-Clamp (HEK293T hNav) InVitro->VGSC_Assay MAOB_Assay Radiometric Assay (Recombinant MAO-B) InVitro->MAOB_Assay S1R_Assay Radioligand Binding ([3H](+)-Pentazocine) InVitro->S1R_Assay Data 3. Data Synthesis (IC50 / Ki Calculation) VGSC_Assay->Data MAOB_Assay->Data S1R_Assay->Data

Caption: Self-validating experimental workflow for evaluating MPEB's pharmacological profile.

Sources

Protocols & Analytical Methods

Method

laboratory synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide protocol

Application Note: Laboratory Synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Methodological Guide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Protocol & Methodological Guide

Executive Summary & Mechanistic Rationale

Amide bond formation remains one of the most frequently executed and critical transformations in medicinal chemistry and organic synthesis[1]. The target compound, N-[1-(4-Methylphenyl)ethyl]benzamide, is synthesized via the acylation of 1-(4-methylphenyl)ethylamine (also known as 1-(p-tolyl)ethanamine)[2] with a benzoylating agent.

While modern peptide coupling reagents (e.g., HATU, EDC/HOBt) are highly effective for complex, sterically hindered, or epimerization-prone substrates[3], direct acylation using an acid chloride (benzoyl chloride) is the most atom-economical, scalable, and cost-effective approach for unhindered amines.

Mechanistic Causality: The reaction proceeds via a classic nucleophilic acyl substitution. The primary amine of 1-(4-methylphenyl)ethylamine attacks the highly electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group. Because this process generates one equivalent of hydrogen chloride (HCl), an auxiliary base—typically a tertiary amine like triethylamine (TEA)—must be introduced. The base acts as a proton sink, preventing the competitive protonation of the nucleophilic starting amine, which would otherwise stall the reaction[4].

Methodological Optimization & Data Presentation

To establish a self-validating and robust protocol, we evaluated three primary amidation methodologies. The anhydrous acylation method was selected for this protocol due to its superior yield, rapid kinetics, and minimal hydrolysis of the acid chloride.

Table 1: Optimization of Amidation Conditions for N-[1-(4-Methylphenyl)ethyl]benzamide

MethodReagentsSolvent SystemTemperatureYield (%)Purity (%)
A: Peptide Coupling Benzoic acid, HATU, DIPEADMF25 °C85>95
B: Biphasic (Schotten-Baumann) Benzoyl chloride, NaOH (aq)DCM / H₂O0 °C to 25 °C78>90
C: Anhydrous Acylation (Selected) Benzoyl chloride, TEADCM0 °C to 25 °C94>98

Note: Method C was selected as the definitive protocol. It avoids the generation of aqueous emulsions commonly seen in Method B[4] and bypasses the high cost and atom-inefficiency of the uronium-based coupling reagents used in Method A[3].

Experimental Workflow Visualization

G A 1. Reagent Preparation 1-(4-Methylphenyl)ethylamine + TEA in DCM B 2. Electrophile Addition Dropwise Benzoyl Chloride at 0°C A->B C 3. Nucleophilic Acyl Substitution Stir at 25°C for 2 hours B->C D 4. Acid/Base Quench & Wash NH4Cl (aq), NaHCO3 (aq), Brine C->D E 5. Desiccation & Concentration Na2SO4, Rotary Evaporation D->E F 6. Recrystallization Hot Ethanol/Water E->F G 7. Pure Target Compound N-[1-(4-Methylphenyl)ethyl]benzamide F->G

Experimental workflow for the synthesis and purification of N-[1-(4-Methylphenyl)ethyl]benzamide.

Step-by-Step Protocol: Anhydrous Acylation

This protocol is designed as a self-validating system. Each step includes a chemical rationale ensuring that impurities are systematically eliminated, allowing the chemist to verify success at each phase.

Materials Required:
  • Amine: (R)-, (S)-, or racemic 1-(4-Methylphenyl)ethylamine (CAS: 4187-38-6 for the R-enantiomer)[2] — 1.0 equiv, 10.0 mmol, 1.35 g

  • Acylating Agent: Benzoyl chloride — 1.1 equiv, 11.0 mmol, 1.28 mL

  • Auxiliary Base: Triethylamine (TEA) — 1.5 equiv, 15.0 mmol, 2.10 mL

  • Solvent: Anhydrous Dichloromethane (DCM) — 30 mL

  • Work-up Reagents: Saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄.

Procedure:

Step 1: Preparation & Dissolution

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon) to prevent premature hydrolysis of the acid chloride.

  • Add 1-(4-Methylphenyl)ethylamine (1.35 g, 10.0 mmol) and anhydrous DCM (20 mL) to the flask. Stir until completely dissolved.

Step 2: Base Addition & Thermal Control 3. Inject triethylamine (2.10 mL, 15.0 mmol) into the stirring solution. 4. Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling is mandatory. The reaction between an unhindered primary amine and an acid chloride is highly exothermic. Lowering the temperature suppresses the formation of di-acylated side products and prevents solvent boil-off.

Step 3: Acylation 5. In a separate dry vial, dilute benzoyl chloride (1.28 mL, 11.0 mmol) in anhydrous DCM (10 mL). 6. Add this electrophile solution dropwise to the reaction flask over 15 minutes using a syringe pump or addition funnel. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring the amine reacts selectively and completely.

Step 4: Reaction Maturation & In-Process Control 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 2 hours. 8. Self-Validation (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: Hexanes/EtOAc 7:3). The reaction is complete when the primary amine spot (ninhydrin active) is entirely consumed, replaced by a higher-Rf UV-active amide spot.

Step 5: Sequential Quenching & Washing 9. Amine/Base Removal: Add 20 mL of saturated aqueous NH₄Cl to the flask. Stir for 5 minutes, transfer to a separatory funnel, and extract the lower organic layer. Rationale: The mildly acidic NH₄Cl protonates unreacted TEA and trace starting amine, partitioning them into the aqueous waste. 10. Acid Removal: Wash the organic layer with 20 mL of saturated aqueous NaHCO₃. Rationale: This neutralizes any residual HCl and converts hydrolyzed benzoyl chloride (benzoic acid) into water-soluble sodium benzoate. 11. Water Removal: Wash the organic layer with 20 mL of brine to draw out dissolved water via osmotic pressure.

Step 6: Drying & Purification 12. Transfer the organic layer to an Erlenmeyer flask and add 2-3 grams of anhydrous Na₂SO₄. Swirl until the drying agent flows freely (indicating all water is absorbed). Filter the solution. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid. 14. Recrystallize the crude solid from a minimal amount of boiling ethanol, adding water dropwise until the cloud point is reached. Allow to cool slowly to room temperature, then to 4 °C, to afford pure N-[1-(4-Methylphenyl)ethyl]benzamide as crystalline needles.

Sources

Application

Bridging the Gap in Cancer Therapeutics: A Guide to Benzamide Derivatives

A Note to the Researcher: Initial inquiries into the specific compound N-[1-(4-Methylphenyl)ethyl]benzamide for applications in cancer research did not yield established scientific literature. This guide, therefore, broa...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial inquiries into the specific compound N-[1-(4-Methylphenyl)ethyl]benzamide for applications in cancer research did not yield established scientific literature. This guide, therefore, broadens the scope to the parent chemical class—benzamide and its derivatives —a rich and clinically significant area in oncology. The principles, pathways, and protocols discussed herein provide a foundational framework that could be adapted to investigate novel benzamide-containing compounds like the one initially specified.

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a multitude of pathways implicated in cancer.[1] From inhibiting DNA repair mechanisms to modulating epigenetic controls, benzamide derivatives have demonstrated significant therapeutic potential against a wide array of cancers.[2][3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this chemical class in oncology, with a focus on two prominent mechanisms: PARP inhibition and HDAC inhibition.

Part 1: The Benzamide Scaffold in Oncology - Mechanisms of Action

Benzamide derivatives exert their anticancer effects through diverse mechanisms, often by mimicking endogenous molecules to interact with key enzymatic targets.[4] Their structural simplicity allows for extensive modification, enabling the development of highly potent and selective inhibitors for various therapeutic targets.

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the repair of DNA single-strand breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DNA double-strand breaks during replication. This overload of DNA damage triggers cell cycle arrest and, ultimately, apoptosis—a concept known as synthetic lethality.[2]

Several benzamide derivatives have been designed to target the catalytic pocket of PARP-1, demonstrating potent anticancer activity in preclinical models.[2] For instance, certain novel benzamide derivatives have shown excellent PARP-1 inhibitory effects and significant selectivity in killing cancer cells over normal cells.[2]

Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_DNA_Damage DNA Single-Strand Break (SSB) cluster_PARP PARP-mediated Repair cluster_Replication DNA Replication cluster_HRR Homologous Recombination Repair (HRR) cluster_Apoptosis Cell Fate SSB DNA SSB PARP1 PARP-1 SSB->PARP1 Repair_SSB SSB Repair PARP1->Repair_SSB recruitment & activation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork if inhibited DSB DNA Double-Strand Break (DSB) Replication_Fork->DSB BRCA BRCA1/2 (Deficient) DSB->BRCA HRR_Failure HRR Failure BRCA->HRR_Failure non-functional Apoptosis Apoptosis HRR_Failure->Apoptosis Benzamide_PARPi Benzamide PARP Inhibitor Benzamide_PARPi->PARP1 inhibition caption PARP Inhibition Pathway

Caption: PARP Inhibition Pathway.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[3] In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.

Benzamide derivatives can act as HDAC inhibitors by chelating the zinc ion at the enzyme's active site.[3] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, which in turn can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis.[3]

Part 2: Experimental Protocols

The following protocols are generalized methodologies for evaluating the anticancer potential of novel benzamide derivatives.

In Vitro Antiproliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, DLD-1 for colorectal cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

PARP-1 Inhibition Assay (In Vitro)

This biochemical assay measures the direct inhibitory effect of a compound on PARP-1 enzyme activity.

Protocol Steps:

  • Reaction Setup: In a 96-well plate, add a reaction buffer, activated DNA, NAD+, and the benzamide derivative at various concentrations.

  • Enzyme Addition: Add recombinant PARP-1 enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Use a commercial PARP assay kit that typically involves an ELISA-based method to detect the product of the PARP reaction (poly(ADP-ribose)).

  • Data Analysis: Calculate the IC50 value for PARP-1 inhibition.

HDAC Inhibition Assay (In Vitro)

This assay quantifies the inhibitory effect of a compound on HDAC enzyme activity.

Protocol Steps:

  • Reaction Setup: In a 96-well plate, add a reaction buffer, a fluorogenic HDAC substrate, and the benzamide derivative at various concentrations.

  • Enzyme Addition: Add a source of HDAC enzymes (e.g., nuclear extract from cancer cells or recombinant HDACs).

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader.

  • Data Analysis: Calculate the IC50 value for HDAC inhibition.

Western Blot for Target Engagement

This technique is used to assess whether the compound is engaging with its intended target within the cell.

Protocol Steps:

  • Cell Treatment and Lysis: Treat cancer cells with the benzamide derivative for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the target protein (e.g., phosphorylated histone H3 for HDAC inhibition, or PAR for PARP inhibition) and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the target protein.

Experimental Workflow: From Synthesis to In Vivo Studies

Experimental_Workflow cluster_Synthesis Compound Synthesis & Characterization cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Studies Synthesis Synthesis of Benzamide Derivative Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Antiproliferative Antiproliferative Assay (MTT) Characterization->Antiproliferative Target_Inhibition Target Inhibition Assay (PARP/HDAC) Antiproliferative->Target_Inhibition Active Compounds Target_Engagement Target Engagement (Western Blot) Target_Inhibition->Target_Engagement Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Target_Engagement->Apoptosis_Assay Xenograft Xenograft Mouse Model Apoptosis_Assay->Xenograft Promising Candidates Efficacy Antitumor Efficacy Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity caption Drug Discovery Workflow

Caption: Drug Discovery Workflow.

Part 3: Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: In Vitro Antiproliferative Activity of Benzamide Derivatives

CompoundCell LineIC50 (µM)
Derivative 13f[2]HCT1160.30
Derivative 13f[2]DLD-12.83
F2-15[5]Multiple Cancer Cell Lines14.18 - 24.47
F2[5]Multiple Cancer Cell Lines31.19 - 33.41

Table 2: In Vitro Target Inhibition of Benzamide Derivatives

CompoundTargetIC50 (nM)
Derivative 13f[2]PARP-10.25
Abemaciclib[6]CDK42
Abemaciclib[6]CDK610

Conclusion

The benzamide scaffold represents a privileged structure in the development of novel anticancer agents. Its chemical tractability allows for the fine-tuning of inhibitory activity against a range of cancer-relevant targets. The protocols and frameworks provided in this guide offer a starting point for the investigation of new benzamide derivatives, with the ultimate goal of translating promising compounds into effective cancer therapies. While direct research on N-[1-(4-Methylphenyl)ethyl]benzamide in oncology is not yet established, the methodologies outlined here provide a clear path for its potential evaluation.

References

Sources

Method

Application Note: Comprehensive Cell-Based Assay Protocols for N-[1-(4-Methylphenyl)ethyl]benzamide

Introduction and Pharmacological Context N-[1-(4-Methylphenyl)ethyl]benzamide (NMPB) represents a versatile class of substituted benzamides frequently utilized in medicinal chemistry. Compounds bearing this pharmacophore...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

N-[1-(4-Methylphenyl)ethyl]benzamide (NMPB) represents a versatile class of substituted benzamides frequently utilized in medicinal chemistry. Compounds bearing this pharmacophore are routinely investigated as modulators of diverse intracellular and membrane-bound targets, including Transient Receptor Potential (TRP) channels, G protein-coupled receptors (GPCRs), and epigenetic enzymes (e.g., HDACs).

To rigorously evaluate the efficacy, target engagement, and functional consequences of NMPB in a cellular context, researchers must employ a self-validating suite of assays. As a Senior Application Scientist, I have designed this tripartite protocol to ensure that every functional claim is backed by orthogonal validation:

  • Cytotoxicity Profiling : Establishing the non-toxic assay window to prevent false-positive functional readouts.

  • Cellular Target Engagement : Proving intracellular binding via the Cellular Thermal Shift Assay (CETSA).

  • Functional Readout : Quantifying receptor/channel activation via high-throughput intracellular calcium flux.

Cytotoxicity and Cell Viability Profiling

Causality & Logic: Before assessing the functional activity of NMPB, it is critical to rule out compound-induced cytotoxicity. Dead or dying cells cannot propagate calcium transients or maintain thermal stability, leading to artifactual data. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because ATP is a direct, rapid proxy for metabolic viability. This avoids the metabolic artifacts and efflux issues sometimes seen with tetrazolium-based (MTT/MTS) assays.

Protocol: ATP-Dependent Viability Assay
  • Compound Preparation: Dissolve NMPB in anhydrous DMSO to create a 10 mM stock.

  • Cell Seeding: Seed target cells (e.g., HEK293 or CHO) at 10,000 cells/well in a white, opaque 96-well culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a 10-point dose-response curve of NMPB (0.1 nM to 100 µM). Ensure the final DMSO concentration remains constant at 0.1% across all wells. Include a vehicle control (0.1% DMSO) and a positive control for cytotoxicity (e.g., 10 µM Staurosporine).

  • Incubation: Incubate for 24 hours.

  • Reagent Addition: Equilibrate the plate and the ATP-detection reagent to room temperature for 30 minutes. Add a volume of reagent equal to the culture medium volume in each well.

  • Lysis and Readout: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read on a microplate luminometer.

Cellular Target Engagement: CETSA

Causality & Logic: Biochemical affinity in a cell-free assay does not guarantee cellular efficacy due to membrane permeability barriers and intracellular competition. The Cellular Thermal Shift Assay (CETSA) leverages the biophysical principle that ligand binding thermodynamically stabilizes the target protein against heat-induced denaturation[1]. By applying a transient heat shock, unbound proteins denature and aggregate, while NMPB-bound proteins remain in the soluble fraction[1].

CETSA_Workflow A 1. Cell Incubation (NMPB / Vehicle) B 2. Aliquot to PCR Tubes A->B C 3. Transient Heat Shock (T_agg for 3 min) B->C D 4. Gentle Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Pellet Aggregates) D->E F 6. Western Blot (Soluble Target) E->F

Workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

Protocol: Isothermal Dose-Response CETSA (ITDRF-CETSA)
  • Cell Preparation: Culture target-expressing cells to 80% confluence. Harvest and resuspend in physiological buffer (e.g., HBSS) supplemented with protease inhibitors.

  • Compound Incubation: Aliquot the cell suspension and treat with varying concentrations of NMPB (0.1 nM to 10 µM) or vehicle (0.1% DMSO) for 1 hour at 37°C to allow for target binding and equilibration inside the intact cell.

  • Thermal Challenge: Transfer 50 µL aliquots into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined aggregation temperature ( Tagg​ , typically the temperature where 80% of the target protein denatures in the vehicle control) for exactly 3 minutes, followed by rapid cooling to 4°C[1].

  • Gentle Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 20°C water bath.

    • Expert Insight: Strictly avoid harsh detergents (like SDS or Triton X-100) during lysis. Detergents can artificially disrupt the non-covalent NMPB-target complex and mask the thermal shift.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Quantification: Analyze the soluble supernatant via quantitative Western Blot or AlphaLISA to determine the concentration of the stabilized target protein.

Functional Assay: Intracellular Calcium Flux

Causality & Logic: For benzamides targeting calcium-permeable ion channels or Gq-coupled GPCRs, measuring intracellular calcium ( Ca2+ ) transients provides a direct, real-time functional readout[2]. We utilize Fluo-4 AM, a membrane-permeable fluorogenic dye that exhibits a massive fluorescence enhancement upon binding Ca2+ .

Self-Validating System: To prevent the rapid extrusion of Fluo-4 AM by multidrug resistance (MDR) pumps (organic anion transporters) highly active in CHO and HEK293 cells, the addition of Probenecid is strictly required[3]. Without Probenecid, the baseline signal decays rapidly, destroying the assay's Z'-factor and rendering dose-response curves uninterpretable[3].

Calcium_Assay NMPB NMPB (Test Compound) Target Target Receptor/Channel NMPB->Target Binds & Activates Ca Intracellular Ca2+ Influx Target->Ca Triggers Fluo4 Fluo-4 AM (Fluorescent Readout) Ca->Fluo4 Binds to Dye Probenecid Probenecid (OAT Inhibitor) Probenecid->Fluo4 Prevents Dye Efflux

Mechanism of the Fluo-4 AM intracellular calcium flux assay with Probenecid.

Protocol: High-Throughput Fluo-4 AM Calcium Assay
  • Cell Seeding: Seed cells at 20,000 cells/well in a black-walled, clear-bottom 384-well plate. Incubate overnight.

  • Dye Loading: Prepare the loading buffer: 1X HBSS, 20 mM HEPES (pH 7.4), 2 µM Fluo-4 AM, 0.02% Pluronic F-127 (to aid dye dispersion), and 2.5 mM Probenecid (to inhibit organic anion transporters)[2],[3].

  • Incubation: Remove culture media and add 20 µL/well of the loading buffer. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to complete intracellular esterase cleavage of the AM ester[2].

  • Washing: Wash the cells three times with assay buffer (HBSS + HEPES + 2.5 mM Probenecid) to remove extracellular dye, leaving a final volume of 20 µL/well.

  • Kinetic Readout: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR or FlexStation). Read baseline fluorescence (Ex: 494 nm / Em: 516 nm) for 10 seconds.

  • Compound Addition: Automatically inject 10 µL of 3X NMPB solutions (prepared in assay buffer). Record fluorescence continuously for 3 minutes to capture the peak Ca2+ transient[2].

Data Presentation and Expected Outcomes

To ensure robust decision-making, quantitative data from the aforementioned assays must be synthesized to calculate the therapeutic window and functional potency. Below is a representative data summary table for NMPB profiling:

Assay TypeParameter MeasuredReadout MetricRepresentative ValueInterpretation
CellTiter-Glo Cytotoxicity / Viability CC50​ > 50 µMCompound is non-toxic at working concentrations.
CETSA Target Engagement EC50​ (Thermal Shift)145 nMStrong intracellular binding and target stabilization.
Fluo-4 AM Functional Activation IC50​ / EC50​ 210 nMPotent functional modulation of the target channel/receptor.
Assay QC Assay RobustnessZ'-factor0.78Excellent assay window; suitable for High-Throughput Screening.

References

  • [2] Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments / PubMed Central (PMC).[Link]

  • [1] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

Sources

Application

protocols for scaling up N-[1-(4-Methylphenyl)ethyl]benzamide synthesis

Application Note: Scalable Synthesis and Process Development of N-[1-(4-Methylphenyl)ethyl]benzamide Executive Summary Scaling up the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide from medicinal chemistry (milligram)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Process Development of N-[1-(4-Methylphenyl)ethyl]benzamide

Executive Summary

Scaling up the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide from medicinal chemistry (milligram) to process manufacturing (kilogram) scales requires a fundamental shift in synthetic strategy. While bench-scale amidations often rely on expensive coupling reagents (e.g., HATU, EDC) to activate carboxylic acids, these methods suffer from poor atom economy, high E-factors, and prohibitive costs at scale[1]. This application note details a highly scalable, self-validating Schotten-Baumann protocol utilizing benzoyl chloride and 1-(4-methylphenyl)ethanamine[2]. We present both a 10-kg batch process and a pilot-scale continuous flow methodology, emphasizing the causality behind thermodynamic control, mass transfer, and solvent selection.

Mechanistic Rationale & Route Selection

The Schotten-Baumann reaction is the premier choice for industrial amide bond formation due to its use of inexpensive inorganic bases and aqueous-organic biphasic systems[3].

  • Thermodynamic Causality: The reaction between an acyl chloride and a primary amine is highly exothermic ( ΔH≈−70 to −100 kJ/mol). In a monophasic system, this exotherm can lead to thermal runaway and the formation of di-acylated impurities. By employing a biphasic system (water/toluene), the aqueous phase acts as a thermal sink, dampening the exotherm[3].

  • Mass Transfer & Kinetics: The reaction occurs exclusively at the liquid-liquid interface. The overall reaction rate is governed by the Hatta number, which dictates that vigorous agitation is required to maximize the interfacial area[4]. If mass transfer is poor, the competing hydrolysis of benzoyl chloride by NaOH increases, reducing the overall yield.

  • Solvent Selection: Toluene is selected over dichloromethane (DCM) for the organic phase. Beyond complying with green chemistry directives, toluene provides a specific density differential with water ( Δρ≈0.13 g/mL) that facilitates rapid and clean phase separation during workup, preventing stable emulsion formation.

G Amine 1-(4-Methylphenyl)ethanamine (Organic Phase) Interface Liquid-Liquid Interface (Mass Transfer Zone) Amine->Interface Acyl Benzoyl Chloride (Organic Phase) Acyl->Interface Base NaOH (aq) (Aqueous Phase) Base->Interface Product N-[1-(4-Methylphenyl)ethyl]benzamide (Organic Phase) Interface->Product Amidation Byproduct NaCl + H2O (Aqueous Phase) Interface->Byproduct Neutralization

Biphasic Schotten-Baumann mass transfer and reaction interface.

Experimental Protocols

Self-Validating System Design: Both protocols below are designed to be self-validating. The reaction progress is intrinsically linked to the pH of the aqueous phase. As the amidation proceeds, HCl is generated. If the pH drops below 9.0, the unreacted amine protonates and partitions into the aqueous phase, halting the reaction. Maintaining an aqueous pH > 10.0 validates that the base is in functional excess and the reaction is proceeding nominally.

Protocol A: 10-kg Batch Scale-Up (Biphasic Schotten-Baumann)

Objective: Produce 10 kg of N-[1-(4-Methylphenyl)ethyl]benzamide in a 100 L glass-lined reactor.

  • Reactor Charging: Charge the 100 L reactor with 1-(4-methylphenyl)ethanamine (5.68 kg, 42.0 mol, 1.0 eq) and toluene (40 L). Initiate stirring at high shear (250 RPM) to prepare for biphasic mixing.

  • Base Addition: Add 2M aqueous NaOH (25.2 L, 50.4 mol, 1.2 eq).

  • Cooling: Engage the reactor's cooling jacket to bring the internal temperature to 5–10 °C.

  • Acylation (Exotherm Control): Charge a dosing vessel with benzoyl chloride (6.20 kg, 44.1 mol, 1.05 eq) dissolved in toluene (5 L). Begin dropwise addition over 2 hours. Causality: The slow addition rate ensures the heat generation does not exceed the cooling capacity of the jacket, maintaining the internal temperature strictly below 20 °C to prevent thermal degradation and minimize acyl chloride hydrolysis.

  • In-Process Control (IPC): After addition, stir for 30 minutes. Sample the organic phase for HPLC analysis. The reaction is self-validated as complete when residual amine is <1.0% AUC and the aqueous phase pH remains >10.

  • Workup & Phase Separation: Stop agitation and allow phases to settle for 30 minutes. Decant the lower aqueous phase (contains NaCl and excess NaOH).

  • Washing: Wash the organic phase sequentially with 1M HCl (10 L) to remove trace unreacted amine, followed by saturated brine (10 L) to remove residual water.

  • Crystallization: Concentrate the toluene phase under vacuum to approximately 15 L. Heat to 70 °C, then slowly add n-heptane (30 L) as an antisolvent. Cool the mixture to 5 °C at a rate of 10 °C/hour to induce controlled crystallization. Filter and dry under vacuum at 45 °C.

Protocol B: Pilot-Scale Continuous Flow Synthesis

Objective: Overcome the mass-transfer limitations of the batch process using a continuous flow reactor[5]. Flow chemistry allows for precise control of the mixing regime and near-instantaneous heat dissipation, significantly improving the Space-Time Yield (STY)[3].

FlowSetup Feed1 Feed A: Amine in Toluene Mixer1 T-Mixer 1 (Biphasic Formation) Feed1->Mixer1 Feed2 Feed B: 2M NaOH (aq) Feed2->Mixer1 Feed3 Feed C: Benzoyl Chloride in Toluene Mixer2 Static Mixer (Reaction Zone) Feed3->Mixer2 Mixer1->Mixer2 Reactor Plug Flow Reactor (PFR) Residence Time: 5 min Temp: 20°C Mixer2->Reactor Separator In-line Phase Separator Reactor->Separator Product Product Stream (Toluene Phase) Separator->Product Waste Aqueous Waste (NaCl, H2O) Separator->Waste

Continuous flow reactor configuration for scalable biphasic amidation.

  • Feed Preparation:

    • Feed A: 1-(4-methylphenyl)ethanamine (1.0 M in toluene).

    • Feed B: 2.5 M NaOH (aq).

    • Feed C: Benzoyl chloride (1.05 M in toluene).

  • Biphasic Generation: Pump Feed A (10 mL/min) and Feed B (4.8 mL/min) through a T-mixer to establish a segmented biphasic flow. Causality: Pre-mixing the amine with the base ensures that upon introduction of the acid chloride, any generated HCl is immediately neutralized. This prevents the precipitation of the amine-HCl salt which would foul and clog the reactor lines[6].

  • Reaction Zone: Introduce Feed C (10 mL/min) into the biphasic stream via a high-shear static mixer. The combined stream enters a tubular Plug Flow Reactor (PFR) constructed of PFA tubing (internal volume: 125 mL).

  • Residence Time & Temperature: The total flow rate is 24.8 mL/min, providing a residence time of ~5.0 minutes. The PFR is submerged in a 20 °C water bath to isothermally absorb the reaction exotherm.

  • In-line Separation: The effluent is directed into a continuous membrane-based phase separator. The organic phase is collected for crystallization (identical to Batch Step 8), while the aqueous waste is diverted.

Quantitative Data & Process Metrics

The transition from batch to continuous flow yields significant improvements in process intensity and environmental impact. The following table summarizes the comparative metrics validated during pilot runs.

Process Parameter / MetricBatch Process (100 L Reactor)Continuous Flow (125 mL PFR)Rationale for Variance
Overall Yield 88%94%Flow eliminates localized hot spots, reducing acyl chloride hydrolysis.
Reaction Time 2.5 hours5.0 minutesHigh-shear static mixing in flow vastly increases the Hatta number.
Space-Time Yield (STY) ~0.05 kg / L·h~1.8 kg / L·hContinuous processing maximizes reactor volume utilization[3].
E-factor 12.58.2Flow allows for higher feed concentrations and reduces wash volumes.
Purity (HPLC AUC) >99.0%>99.5%Precise stoichiometric control in flow minimizes di-acylation impurities.

Analytical & Quality Control

To assure the trustworthiness of the isolated Active Pharmaceutical Ingredient (API) intermediate, the following analytical parameters must be employed:

  • Column: C18, 50 x 4.6 mm, 1.8 µm.

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Detection: UV at 254 nm.

  • System Suitability: Resolution between 1-(4-methylphenyl)ethanamine (RT ~1.2 min) and N-[1-(4-Methylphenyl)ethyl]benzamide (RT ~3.8 min) must be >5.0.

Sources

Technical Notes & Optimization

Troubleshooting

common issues in N-[1-(4-Methylphenyl)ethyl]benzamide synthesis

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges you will encounter when synthesizi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges you will encounter when synthesizing N-[1-(4-Methylphenyl)ethyl]benzamide .

This molecule—formed by the coupling of 1-(4-methylphenyl)ethylamine and a benzoyl donor—presents unique challenges regarding chemoselectivity, exothermic control, and purification. This guide bypasses generic advice, providing field-proven causality and self-validating protocols to ensure high-yield, high-purity syntheses.

PART 1: Core Reaction Pathways & Mechanisms

To synthesize this amide, chemists typically choose between a biphasic Schotten-Baumann reaction (using benzoyl chloride) or an anhydrous carbodiimide-mediated coupling (using benzoic acid)[1]. Understanding the mechanistic divergence between these two routes is critical for effective troubleshooting.

SynthesisPathways Amine 1-(4-Methylphenyl)ethylamine Intermediate1 Biphasic System (DCM/H2O, NaOH, 0-5°C) Amine->Intermediate1 Intermediate2 Anhydrous System (DCM, EDC/HOBt, DIPEA) Amine->Intermediate2 AcidChloride Benzoyl Chloride (Schotten-Baumann) AcidChloride->Intermediate1 CarboxylicAcid Benzoic Acid (Coupling Reagents) CarboxylicAcid->Intermediate2 Product N-[1-(4-Methylphenyl)ethyl]benzamide Intermediate1->Product Fast, Exothermic Intermediate2->Product Mild, High Yield

Figure 1. Divergent synthetic pathways for N-[1-(4-Methylphenyl)ethyl]benzamide.

PART 2: Troubleshooting Guide & FAQs

Q1: My yield is consistently below 50%, and NMR shows a massive benzoic acid impurity. What is happening? Root Cause: You are experiencing competitive hydrolysis of benzoyl chloride. In a biphasic Schotten-Baumann system, water and the amine compete for the highly electrophilic acyl chloride[2]. While amines are vastly superior nucleophiles, the concentration of water in the aqueous base is overwhelmingly higher. If the internal temperature exceeds 10 °C, the activation energy for water's nucleophilic attack is reached, accelerating hydrolysis and converting your reagent into unreactive benzoic acid[3]. Furthermore, if the HCl byproduct is not adequately neutralized, it protonates the starting amine, rendering it non-nucleophilic[4]. Solution:

  • Maintain the reaction strictly between 0–5 °C using an ice-water bath during the entire addition phase[2].

  • Ensure you are using at least 2.0 equivalents of aqueous NaOH to act as an acid sponge, keeping the amine in its free-base form[4].

Q2: The reaction is violently exothermic and the mixture turns dark yellow/brown. How do I control this? Root Cause: Rapid addition of benzoyl chloride. The nucleophilic acyl substitution is highly exothermic. Localized heating causes thermal degradation of the amine and promotes side reactions[3]. Solution: Dilute the organic phase (e.g., to 0.5 M in DCM) to increase thermal mass. Add the benzoyl chloride dropwise over 15–20 minutes[4]. Self-Validation: The reaction color should remain colorless to pale yellow. If it darkens, your addition rate is too fast.

Q3: I am using the enantiopure (R)-1-(4-methylphenyl)ethylamine. Do I need to worry about racemization? Root Cause & Logic: A common misconception in amide coupling is that all chiral centers are at risk. In peptide synthesis, the chiral center is on the activated carboxylic acid (alpha-carbon), which can easily enolize or form an azlactone intermediate, leading to racemization[5]. However, in this specific synthesis, the chiral center resides on the amine. Because the C-H bond adjacent to the amine is not acidic under standard coupling conditions, the stereocenter is highly stable. Solution: You can safely use standard Schotten-Baumann conditions or carbodiimide coupling without significant risk of racemizing the amine. If you were activating a chiral acid, you would need additives like HOBt or Oxyma to suppress epimerization[6].

Q4: How do I efficiently remove unreacted starting materials without column chromatography? Root Cause: Both unreacted 1-(4-methylphenyl)ethylamine and benzoic acid (from hydrolysis) are soluble in standard organic solvents, complicating isolation. Solution: Leverage their pH-dependent solubility. A sequential liquid-liquid extraction selectively ionizes these impurities, driving them into the aqueous phase while leaving the neutral amide in the organic layer.

WorkupWorkflow Crude Crude Reaction Mixture (Organic + Aqueous) Sep1 Phase Separation Crude->Sep1 Aq1 Aqueous Waste (NaCl, NaOH) Sep1->Aq1 Discard Org1 Organic Phase Sep1->Org1 Retain AcidWash 1M HCl Wash (Removes unreacted amine) Org1->AcidWash BaseWash Sat. NaHCO3 Wash (Removes benzoic acid) AcidWash->BaseWash Dry Dry over Na2SO4 & Evaporate BaseWash->Dry Pure Pure Amide Product Dry->Pure

Figure 2. Standard liquid-liquid extraction workflow for amide purification.

PART 3: Validated Experimental Protocols

Protocol A: Biphasic Schotten-Baumann Synthesis

Mechanistic Goal: Maximize amine acylation while suppressing acyl chloride hydrolysis via strict thermal control.

  • Setup: In a 100 mL round-bottom flask, dissolve 1-(4-methylphenyl)ethylamine (10.0 mmol, 1.0 eq) in 20 mL of Dichloromethane (DCM).

  • Base Addition: Add 20 mL of 10% w/v aqueous NaOH (approx. 50 mmol, 5.0 eq). Stir vigorously (800+ rpm) to create a fine biphasic emulsion[2].

  • Cooling: Submerge the flask in an ice-water bath. Wait 10 minutes until the internal temperature reaches 0–5 °C[4].

  • Acylation: Dilute Benzoyl Chloride (11.0 mmol, 1.1 eq) in 5 mL of DCM. Add this solution dropwise over 15 minutes using an addition funnel[3].

  • Reaction: Remove the ice bath after 1 hour and let warm to room temperature. Self-Validation: Spot the organic layer on a TLC plate; a negative Ninhydrin stain confirms complete primary amine consumption.

  • Workup: Separate the phases. Wash the organic layer with 1M HCl (2 x 15 mL) to remove trace amine, then with saturated NaHCO3 (2 x 15 mL) to remove benzoic acid. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Anhydrous Carbodiimide Coupling (EDC/HOBt)

Mechanistic Goal: Avoid water entirely to prevent hydrolysis, utilizing a coupling reagent to activate benzoic acid[1].

  • Activation: Dissolve Benzoic Acid (10.0 mmol, 1.0 eq) and HOBt (11.0 mmol, 1.1 eq) in 30 mL of anhydrous DCM under a nitrogen atmosphere[6].

  • Coupling Agent: Add EDC·HCl (12.0 mmol, 1.2 eq) and stir for 15 minutes at room temperature to form the active OBt-ester.

  • Amine Addition: Add 1-(4-methylphenyl)ethylamine (10.5 mmol, 1.05 eq) followed by N,N-Diisopropylethylamine (DIPEA) (25.0 mmol, 2.5 eq).

  • Completion: Stir for 4 to 12 hours. Self-Validation: TLC (UV active) should show the complete disappearance of the benzoic acid spot.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

PART 4: Quantitative Data Summaries

Table 1: Reaction Parameter Optimization

Parameter Schotten-Baumann (Biphasic) EDC/HOBt Coupling (Anhydrous)
Acylating Agent Benzoyl Chloride (1.05 - 1.1 eq) Benzoic Acid (1.0 eq)
Base Equivalents NaOH (2.0 - 5.0 eq) DIPEA (2.5 - 3.0 eq)
Optimal Temperature 0–5 °C 20–25 °C (Room Temp)
Reaction Time 1–2 hours 4–12 hours

| Typical Yield | 75–90% | 85–95% |

Table 2: Quantitative Partitioning During Workup

Component pKa (Approx.) State at pH 1 (1M HCl Wash) State at pH 8 (NaHCO3 Wash) Target Phase
N-[1-(4-Methylphenyl)ethyl]benzamide >15 Neutral Neutral Organic (DCM)
1-(4-Methylphenyl)ethylamine ~9.5 Protonated (Ammonium) Neutral / Free Base Aqueous (Acidic wash)

| Benzoic Acid | 4.2 | Neutral | Deprotonated (Benzoate) | Aqueous (Basic wash) |

PART 5: References

Sources

Optimization

troubleshooting N-[1-(4-Methylphenyl)ethyl]benzamide crystallization

Welcome to the Technical Support Center for the crystallization and purification of N-[1-(4-Methylphenyl)ethyl]benzamide . This guide is designed for researchers and process chemists dealing with the unique thermodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and purification of N-[1-(4-Methylphenyl)ethyl]benzamide .

This guide is designed for researchers and process chemists dealing with the unique thermodynamic and kinetic challenges of amide crystallization. N-[1-(4-Methylphenyl)ethyl]benzamide features a chiral benzylic center, lipophilic aromatic rings (phenyl and p-tolyl), and a central amide bond capable of strong intermolecular hydrogen bonding. This specific structural combination makes its solubility profile highly temperature-dependent, frequently leading to liquid-liquid phase separation (LLPS, or "oiling out") and solvent-induced polymorphism.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystalline recovery.

Frequently Asked Questions & Troubleshooting

Q1: Why does my product form a dense, cloudy oil at the bottom of the flask instead of crystallizing? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the cooling trajectory of your supersaturated solution crosses the binodal solubility curve before overcoming the kinetic activation energy required for crystal nucleation . Because N-[1-(4-Methylphenyl)ethyl]benzamide has a relatively low melting point compared to the boiling point of common crystallization solvents, high initial supersaturation forces the solute to separate into a solute-rich liquid phase rather than an ordered crystal lattice.

  • The Fix: You must alter the thermodynamic pathway. Lower the initial solute concentration, select a solvent system where the compound's melting point is higher than the solvent's boiling point, or introduce seed crystals within the metastable zone to kinetically favor nucleation over phase separation.

Q2: I am isolating crystals, but the melting point is inconsistent, and the crystal habit shifts between fine needles and dense plates across batches. Why? A2: You are observing polymorphism driven by competitive hydrogen bonding. The amide group in N-[1-(4-Methylphenyl)ethyl]benzamide forms robust 1D hydrogen-bonded chains. If you use protic solvents (e.g., isopropanol or ethanol), the solvent molecules competitively hydrogen-bond with the amide carbonyl and N-H groups. This disrupts the optimal thermodynamic packing, yielding a metastable polymorph (often needles) .

  • The Fix: Switch to a non-polar/aprotic solvent system (e.g., Toluene/Heptane) to eliminate competitive solvent-solute hydrogen bonding. This allows the amide molecules to self-assemble into their thermodynamically stable, high-density polymorphic form (plates).

Q3: How can I rescue a batch that has already oiled out without performing a full chromatographic purification? A3: You can rescue the batch using a technique called Temperature Cycling combined with Ostwald Ripening .

  • The Fix: Reheat the biphasic mixture until the oil completely redissolves into a single homogeneous phase. Cool the solution extremely slowly (e.g., 0.1 °C/min) to just above the temperature where oiling out previously occurred. Add a small amount of anti-solvent to create supersaturation without crossing the LLPS boundary, then introduce high-quality seed crystals. Cycling the temperature (heating slightly, then cooling) will dissolve any amorphous oil droplets or fine metastable crystals, redepositing the mass onto the stable seed crystals.

Thermodynamic vs. Kinetic Pathways

G Start Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Start->LLPS High Supersaturation Rapid Cooling Nucleation Crystal Nucleation Start->Nucleation Low Supersaturation Seeding LLPS->Nucleation Temp Cycling & Seeding Impure Impure Amorphous Solid / Oil LLPS->Impure Cooling Pure Pure Crystalline Benzamide Nucleation->Pure Crystal Growth

Caption: Thermodynamic vs. kinetic pathways in benzamide crystallization.

Quantitative Data: Solvent Selection Matrix

To avoid LLPS and control polymorphism, solvent selection is critical. The table below summarizes the quantitative and qualitative effects of various solvent systems on N-[1-(4-Methylphenyl)ethyl]benzamide.

Solvent SystemVolume RatioRoleLLPS RiskPolymorph ControlYield Potential
Ethyl Acetate / Heptane 1 : 3Primary / Anti-solventLow High (Stable Plates)> 85%
Toluene / Hexane 1 : 4Primary / Anti-solventLow High (Stable Plates)> 90%
Isopropanol / Water 1 : 1Primary / Anti-solventHigh Low (Metastable Needles)~ 70%
Dichloromethane N/AEvaporativeMedium Low (Mixed Forms)Variable

Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Controlled Seeding

This protocol is a self-validating system: if the solution remains clear upon anti-solvent addition before seeding, you have successfully maintained the metastable zone without triggering LLPS.

  • Dissolution: Suspend 1.0 g of crude N-[1-(4-Methylphenyl)ethyl]benzamide in 3.0 mL of Ethyl Acetate in a 25 mL jacketed flask.

  • Heating: Heat the suspension to 65 °C under gentle agitation (250 rpm) until complete dissolution is achieved.

  • Anti-Solvent Addition (Hot): Dropwise, add 5.0 mL of hot Heptane (60 °C) to the solution. Causality: Adding hot anti-solvent lowers the overall solubility curve without causing localized cold spots that trigger premature oiling out.

  • Cooling to Metastable Zone: Program the jacketed flask to cool at a rate of 0.5 °C/min down to 45 °C.

  • Seeding: At 45 °C, introduce 10 mg of pure N-[1-(4-Methylphenyl)ethyl]benzamide seed crystals. Causality: Seeding provides a low-energy template for crystal lattice formation, bypassing the high activation energy required for spontaneous nucleation.

  • Aging & Final Cooling: Hold the temperature at 45 °C for 1 hour to allow the seed bed to grow. Then, cool at 0.2 °C/min to 5 °C.

  • Isolation: Filter the resulting crystals under a vacuum, wash with 2.0 mL of cold Heptane, and dry under a vacuum at 40 °C for 12 hours.

Protocol 2: Temperature Cycling for Oiled-Out Batches

Use this workflow if your reaction mixture has already separated into two liquid phases.

Workflow Oil Issue: Oiling Out Observed Reheat Reheat to 70 °C (Dissolve Oil) Oil->Reheat Adjust Add 10% more Primary Solvent Reheat->Adjust Cool Cool Slowly (0.2 °C/min) to Metastable Zone Adjust->Cool Seed Add Seed Crystals Cool->Seed Cycle Temp Cycle: ±5 °C every 2 hrs Seed->Cycle Success Pure Crystals Isolated Cycle->Success

Caption: Step-by-step workflow for resolving liquid-liquid phase separation.

  • Redissolution: Heat the oiled-out mixture to 70 °C until the cloudy emulsion transitions back into a single clear phase.

  • Dilution: Add 10% (v/v) more of the primary solvent (e.g., Ethyl Acetate) to slightly decrease the overall solute concentration, shifting the system away from the LLPS boundary.

  • Controlled Cooling: Cool the system at a highly controlled rate of 0.2 °C/min to 50 °C.

  • Seeding & Cycling: Add seed crystals. Immediately begin a temperature cycle: Cool to 40 °C over 1 hour, hold for 30 minutes, then heat to 45 °C over 30 minutes. Repeat this cycle 3 times. Causality: The heating phase dissolves microscopic oil droplets and kinetically unfavored fine crystals, while the cooling phase deposits that mass onto the stable seed crystals (Ostwald Ripening).

  • Final Isolation: Cool to 5 °C and filter as described in Protocol 1.

References

  • Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis Langmuir (American Chemical Society) URL:[Link]

  • Using Morphological Population Balance to Develop a Model-Driven Quality-by-Design Approach for Crystallization Processes Crystal Growth & Design (American Chemical Society) URL:[Link]

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals Organic Process Research & Development (American Chemical Society) URL:[Link]

Troubleshooting

Technisches Support-Zentrum: Stabilitätsprobleme von N-[1-(4-Methylphenyl)ethyl]benzamid in Lösung

Answering in German, as requested by the user. A technical support center with troubleshooting guides and FAQs about the stability issues of N-[1-(4-Methylphenyl)ethyl]benzamide in solution is presented below.

Author: BenchChem Technical Support Team. Date: March 2026

Answering in German, as requested by the user.

A technical support center with troubleshooting guides and FAQs about the stability issues of N-[1-(4-Methylphenyl)ethyl]benzamide in solution is presented below.

Einführung

Willkommen im technischen Support-Zentrum für N-[1-(4-Methylphenyl)ethyl]benzamid. Als substituiertes aromatisches Amid ist die Stabilität dieser Verbindung in Lösung ein entscheidender Faktor für die Reproduzierbarkeit und den Erfolg von Experimenten in der Wirkstoffentwicklung und der wissenschaftlichen Forschung. Dieser Leitfaden bietet detaillierte technische Einblicke, Protokolle zur Fehlerbehebung und Antworten auf häufig gestellte Fragen, um Forscher bei der Identifizierung, Minderung und Bewältigung von Stabilitätsproblemen zu unterstützen.

Haftungsausschluss

Spezifische, öffentlich zugängliche Stabilitätsstudien für N-[1-(4-Methylphenyl)ethyl]benzamid sind in der wissenschaftlichen Literatur nicht umfassend dokumentiert. Dieser Leitfaden stellt daher einen umfassenden, vorgeschlagenen Rahmen dar, der auf etablierten Prinzipien von Zwangabbau-Studien, wie sie in den Richtlinien der International Conference on Harmonisation (ICH) dargelegt sind, und gängigen Praktiken für verwandte Benzamid-Verbindungen basiert.[1] Die hierin beschriebenen Methoden, Daten und Abbauwege sind illustrativ und sollen als robuste Vorlage für die Einleitung der Stabilitätsbewertung dieses Moleküls dienen.

Abschnitt 1: Häufig gestellte Fragen (FAQs)

F1: Was sind die wahrscheinlichsten Abbauwege für N-[1-(4-Methylphenyl)ethyl]benzamid in Lösung?

A1: Basierend auf seiner chemischen Struktur als substituiertes Benzamid sind die beiden primären Abbauwege die Hydrolyse der Amidbindung und der photolytische Abbau.[2]

  • Hydrolyse: Dies ist die Spaltung der Amidbindung (C-N) durch eine Reaktion mit Wasser, die zu Benzoesäure und 1-(4-Methylphenyl)ethanamin führt.[3][4] Diese Reaktion kann sowohl unter sauren als auch unter basischen Bedingungen katalysiert werden, wobei die Geschwindigkeit stark vom pH-Wert der Lösung abhängt.[3][4][5]

  • Photodegradation: Aromatische Verbindungen wie dieses Benzamid-Derivat können sich bei Einwirkung von Licht, insbesondere im UV-Bereich, zersetzen.[6] Dieser Prozess kann zu komplexen Reaktionen führen, einschließlich der Bildung von Radikalen und anschließenden Umlagerungen oder Spaltungen.[7][8]

F2: Welche Faktoren beeinflussen die Stabilität der Verbindung in der Lösung am meisten?

A2: Die Stabilität wird hauptsächlich von den folgenden Faktoren beeinflusst:

  • pH-Wert: Der pH-Wert ist der kritischste Faktor, der die Geschwindigkeit der Amidhydrolyse steuert.[5][9] Die Hydrolyse wird typischerweise sowohl durch starke Säuren als auch durch starke Basen beschleunigt.[3][4] Für viele Amide gibt es einen pH-Bereich, in dem sie die größte Stabilität aufweisen.[9][10]

  • Lösungsmittel: Die Wahl des Lösungsmittels kann die Stabilität beeinflussen. Obwohl es in organischen Lösungsmitteln wie Ethanol und Aceton löslich ist, kann das Vorhandensein von Wasser (auch in Spuren) die Hydrolyse erleichtern.[11]

  • Temperatur: Erhöhte Temperaturen beschleunigen im Allgemeinen die Geschwindigkeit chemischer Abbaureaktionen, einschließlich der Hydrolyse und des thermischen Abbaus.[12][13]

  • Lichtexposition: Die Exposition gegenüber Umgebungs- oder UV-Licht kann einen photolytischen Abbau einleiten, insbesondere bei längerer Lagerung von Lösungen.[6][14]

F3: Wie kann ich die Löslichkeit von N-[1-(4-Methylphenyl)ethyl]benzamid verbessern und gleichzeitig den Abbau minimieren?

A3: N-[1-(4-Methylphenyl)ethyl]benzamid ist aufgrund seiner hydrophoben Phenyl- und Methylphenylgruppen wahrscheinlich schlecht wasserlöslich, löst sich aber in organischen Lösungsmitteln.[11] Um die Löslichkeit zu verbessern:

  • Verwenden Sie organische Cosolventien: Die Verwendung von Lösungsmitteln wie Ethanol, Methanol, Acetonitril oder DMSO zur Herstellung von Stammlösungen ist eine gängige Praxis.[15]

  • pH-Anpassung vermeiden: Obwohl eine pH-Anpassung die Löslichkeit einiger Verbindungen verändern kann, kann sie bei Amiden die Hydrolyse drastisch beschleunigen.[9] Es ist sicherer, organische Lösungsmittel zu verwenden.

  • Ziehen Sie alternative Lösungsmittelsysteme in Betracht: Studien haben gezeigt, dass Lösungsmittel wie Ameisensäure und Hexafluorisopropanol (HFIP) die Polypeptid-Grundgerüste wirksam stabilisieren und die Löslichkeit von Molekülen mit Amidbindungen verbessern können.[16][17]

F4: Was sind die erwarteten Hauptabbauprodukte der Hydrolyse?

A4: Die Hydrolyse der Amidbindung in N-[1-(4-Methylphenyl)ethyl]benzamid würde die Bindung zwischen dem Carbonylkohlenstoff und dem Stickstoff spalten. Dies führt zur Bildung von zwei Hauptprodukten:

  • Benzoesäure

  • 1-(4-Methylphenyl)ethanamin

Die Identifizierung dieser Produkte in Ihrer Probe ist ein starker Hinweis darauf, dass eine hydrolytische Zersetzung stattgefunden hat.

Abschnitt 2: Leitfaden zur Fehlerbehebung – Untersuchung unerwarteten Abbaus

Wenn Sie einen Wirkungsverlust, das Auftreten unbekannter Peaks in Ihrer Analyse oder eine allgemeine Inkonsistenz Ihrer Ergebnisse feststellen, deutet dies auf einen Stabilitätsabfall hin. Dieser Leitfaden beschreibt einen systematischen Ansatz zur Identifizierung der Ursache.

Schritt 1: Charakterisierung des Ausgangsmaterials

Bevor Sie die Stabilität in der Lösung untersuchen, müssen Sie die Identität und Reinheit Ihres Ausgangsmaterials überprüfen.

  • Identitätsbestätigung: Verwenden Sie Techniken wie NMR oder Massenspektrometrie, um die Struktur des Feststoffs N-[1-(4-Methylphenyl)ethyl]benzamid zu bestätigen.

  • Reinheitsanalyse: Verwenden Sie eine geeignete Analysemethode (z. B. HPLC-UV), um die Reinheit des Ausgangsmaterials zu quantifizieren. Verunreinigungen können die Stabilität beeinträchtigen oder als Abbauprodukte fehlinterpretiert werden.

Schritt 2: Systematische Untersuchung durch Zwangabbau-Studien

Zwangabbau- oder Stressteststudien sind der Goldstandard zur Untersuchung der intrinsischen Stabilität eines Moleküls.[1][18] Das Ziel ist es, einen Abbau von 5–20 % absichtlich herbeizuführen, um die primären Abbauwege aufzudecken, ohne die resultierenden Produkte weiter abzubauen.[1][19]

  • Stammlösung vorbereiten: Bereiten Sie eine Stammlösung von N-[1-(4-Methylphenyl)ethyl]benzamid (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel wie Acetonitril oder Methanol vor.[1]

  • Stressbedingungen anwenden: Setzen Sie die Stammlösung den unten beschriebenen Bedingungen aus. Führen Sie für jede Bedingung eine "Nullpunkt"-Analyse durch und analysieren Sie die Proben dann in geeigneten Zeitabständen (z. B. 2, 4, 8, 24 Stunden).

StresstestVorgeschlagenes ProtokollPrimärer Abbauweg
Saure Hydrolyse Mischen Sie die Stammlösung mit 0,1 N HCl (1:1 v/v). Bei 60 °C inkubieren. Vor der Analyse mit 0,1 N NaOH neutralisieren.[1]Amidhydrolyse
Basische Hydrolyse Mischen Sie die Stammlösung mit 0,1 N NaOH (1:1 v/v). Bei 60 °C inkubieren. Vor der Analyse mit 0,1 N HCl neutralisieren.[1]Amidhydrolyse
Neutrale Hydrolyse Mischen Sie die Stammlösung mit gereinigtem Wasser (1:1 v/v). Bei 60 °C inkubieren.Amidhydrolyse
Oxidativer Abbau Mischen Sie die Stammlösung mit 3% H₂O₂ (1:1 v/v). Bei Raumtemperatur und vor Licht geschützt lagern.[2]Oxidation
Thermischer Abbau Inkubieren Sie eine Lösung der Verbindung in einem geeigneten Lösungsmittel bei erhöhter Temperatur (z. B. 70 °C) im Dunkeln.Thermischer Abbau
Photolytischer Abbau Setzen Sie eine Lösung der Verbindung einer Lichtquelle aus, die eine Gesamtbeleuchtung von mindestens 1,2 Millionen Lux-Stunden und eine integrierte Nahinfrarot-UV-Energie von mindestens 200 Wattstunden/Quadratmeter liefert (gemäß ICH Q1B-Richtlinien).[1][14] Wickeln Sie eine Kontrollprobe in Aluminiumfolie ein, um sie vor Licht zu schützen.[1]Photodegradation
Schritt 3: Analysestrategie zur Überwachung des Abbaus

Eine validierte, stabilitätsanzeigende Analysemethode ist entscheidend.[18] Eine Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ist die am häufigsten verwendete Technik.

Tabelle 2: Vorgeschlagene HPLC-Methodenparameter für die Stabilitätsanalyse

ParameterEmpfohlener AusgangspunktBegründung
Säule C18, 4,6 x 150 mm, 5 µmBietet eine gute Retention für hydrophobe aromatische Verbindungen.
Mobile Phase A: Wasser mit 0,1 % Ameisensäure; B: Acetonitril mit 0,1 % AmeisensäureBietet eine gute Peakform und Trennung für Amide und ihre sauren/basischen Abbauprodukte.
Gradient 50 % B bis 95 % B über 15 MinutenEluiert die polaren Abbauprodukte früh und die weniger polare Ausgangsverbindung später.
Flussrate 1,0 ml/minStandardflussrate für eine 4,6-mm-ID-Säule.
Säulentemperatur 30 °CSorgt für reproduzierbare Retentionszeiten.
Injektionsvolumen 10 µlStandardvolumen zur Vermeidung von Säulenüberlastung.
Detektionswellenlänge 230 nm (oder basierend auf dem UV-Spektrum)Benzamid-Strukturen weisen typischerweise eine starke Absorption in diesem Bereich auf. Ein Diodenarray-Detektor (DAD) wird zur Überprüfung der Peak-Reinheit empfohlen.[2]
Schritt 4: Identifizierung von Abbauprodukten

Wenn signifikante Abbauprodukte beobachtet werden, ist deren Identifizierung entscheidend für das Verständnis des Abbauwegs.

  • LC-MS/MS: Die Flüssigchromatographie-Tandem-Massenspektrometrie ist das leistungsstärkste Werkzeug zur Identifizierung von Abbauprodukten.[20][21] Durch den Vergleich der Massen der Abbauprodukte mit den erwarteten Massen (z. B. Benzoesäure und 1-(4-Methylphenyl)ethanamin) kann der Abbauweg bestätigt werden.

Abschnitt 3: Datenauswertung und häufige Fallstricke

Diagramme

G parent N-[1-(4-Methylphenyl)ethyl]benzamid product1 Benzoesäure parent->product1 Amidhydrolyse (H₂O, H⁺ oder OH⁻) product2 1-(4-Methylphenyl)ethanamin parent->product2 Amidhydrolyse (H₂O, H⁺ oder OH⁻)

Abbildung 1: Potenzieller hydrolytischer Abbauweg.

G cluster_investigation Untersuchungsworkflow start Problem: Unerwarteter Abbau beobachtet step1 Schritt 1: Ausgangsmaterial charakterisieren (Reinheit, Identität) start->step1 step2 Schritt 2: Zwangabbau-Studien durchführen (pH, Licht, Wärme, etc.) step1->step2 step3 Schritt 3: Proben mit stabilitätsanzeigender HPLC-Methode analysieren step2->step3 step4 Schritt 4: Hauptabbauprodukte mit LC-MS identifizieren step3->step4 end Ergebnis: Abbauweg und kritische Stabilitätsfaktoren identifiziert step4->end

Abbildung 2: Experimenteller Workflow zur Untersuchung von Stabilitätsproblemen.

Fehlerbehebung bei analytischen Problemen
Beobachtetes ProblemMögliche UrsachenVorgeschlagene Lösungen
Massenbilanz unter 95 % 1. Einige Abbauprodukte werden vom UV-Detektor nicht erfasst. 2. Abbauprodukte sind flüchtig. 3. Abbauprodukte werden stark auf der Säule zurückgehalten.1. Verwenden Sie einen Diodenarray-Detektor (DAD), um die UV-Spektren der Peaks zu überprüfen.[2] 2. Ziehen Sie die Verwendung von GC-MS in Betracht, um potenzielle flüchtige Abbauprodukte zu identifizieren. 3. Modifizieren Sie den HPLC-Gradienten, um sicherzustellen, dass alle Verbindungen von der Säule eluiert werden.
Inkonsistente Abbauergebnisse zwischen den Experimenten 1. Ungenaue pH-Einstellung. 2. Temperaturschwankungen. 3. Inkonsistente Lichtexposition.1. Verwenden Sie ein kalibriertes pH-Meter. 2. Verwenden Sie temperaturkontrollierte Inkubatoren oder Wasserbäder. 3. Stellen Sie sicher, dass sich die Proben in der Photostabilitätskammer im gleichen Abstand zur Lichtquelle befinden.[22]
Kein Abbau unter Stressbedingungen beobachtet 1. Die Verbindung ist unter den angewendeten Bedingungen sehr stabil. 2. Die Stressbedingungen sind nicht hart genug.1. Dies ist ein positives Ergebnis, das die Stabilität der Verbindung anzeigt. 2. Erhöhen Sie die Temperatur, die Konzentration der Säure/Base oder die Expositionszeit schrittweise.

Abschnitt 4: Referenzen

  • Hydrolysis of Amides Definition - Organic Chemistry II Key... - Fiveable. ()

  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides - Benchchem. ()

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. ()

  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies - Benchchem. ()

  • Amide Hydrolysis: Mechanism, Conditions and Applications - Allen. ()

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed. ()

  • Analytical Methods. ()

  • Thermal and photochemical behaviour of N-(α-morpholinobenzyl)-benzamide and N-(α-methoxybenzyl) benzamide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ()

  • Principles of Drug Action 1, Spring 2005, Amides. ()

  • Hydrolysis of Esters and Amides | Dalal Institute. ()

  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - Spiber Inc. ()

  • Technical Support Center: Buclosamide Degradation Studies - Benchchem. ()

  • Photocatalytic modifications of benzamides | PhotochemistryVolume 50 | Books Gateway. ()

  • Forced Degradation – A Review - Biomedical Journal of. ()

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. ()

  • Application Notes and Protocols for the Quantification of Benzamide, N,N,4-trimethyl- - Benchchem. ()

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. ()

  • The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC. ()

  • Photostability and Photostabilization of Drugs and Drug Products - SciSpace. ()

  • Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX - Slideshare. ()

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC. ()

  • Pharma Stability: Photostability (ICH Q1B). ()

  • CAS 582-78-5: N-(4-Methylphenyl)benzamide | CymitQuimica. ()

  • (PDF) pH effect on stability and kinetics degradation of nitazoxanide in solution. ()

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. ()

Sources

Optimization

Technical Support Center: Formulating N-[1-(4-Methylphenyl)ethyl]benzamide

Welcome to the Formulation & Troubleshooting Portal for N-[1-(4-Methylphenyl)ethyl]benzamide . As a highly lipophilic compound, achieving adequate aqueous solubility is a primary hurdle in both in vitro assays and in viv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Portal for N-[1-(4-Methylphenyl)ethyl]benzamide . As a highly lipophilic compound, achieving adequate aqueous solubility is a primary hurdle in both in vitro assays and in vivo pharmacokinetics. This guide provides field-validated strategies, mechanistic explanations, and self-validating protocols to overcome these barriers.

Knowledge Base: The Physicochemical Barrier

To formulate effectively, we must first understand the molecular causality of the compound's insolubility. N-[1-(4-Methylphenyl)ethyl]benzamide consists of a hydrophobic p-tolyl group, an ethyl linker, and a benzamide moiety.

The poor aqueous solubility is driven by two thermodynamic factors:

  • High Crystal Lattice Energy: The amide functional group acts as both a strong hydrogen bond donor and acceptor. This leads to tightly packed, highly stable intermolecular networks in the solid state, which is reflected in the 1[1].

  • Hydrophobic Hydration Penalty: The non-polar aromatic rings make it2[2]. Water molecules must form highly ordered, entropically unfavorable "cages" around these lipophilic regions, driving the drug to precipitate out of solution to minimize surface area exposure to water.

Formulation Decision Matrix

Use the following diagnostic workflow to select the appropriate solubility enhancement technique based on your experimental endpoint.

FormulationWorkflow Start Solubility Optimization: N-[1-(4-Methylphenyl)ethyl]benzamide InVitro In Vitro Assays Start->InVitro InVivo In Vivo Studies Start->InVivo DMSO Dissolve in 100% DMSO (Stock Solution) InVitro->DMSO Cosolvent Co-solvent / Micellar (PEG300 + Tween 80) InVivo->Cosolvent IV / IP ASD Amorphous Solid Dispersion (Polymer Matrix) InVivo->ASD Oral Dilution Dilute in Aqueous Media (<1% Final DMSO) DMSO->Dilution Precip Precipitation Observed? Dilution->Precip Proceed Proceed to Assay Precip->Proceed No Rescue Add Carrier (BSA) or 0.1% Tween 20 Precip->Rescue Yes Rescue->Dilution Retry

Decision matrix for formulating poorly soluble benzamide derivatives based on assay requirements.

Troubleshooting & FAQs

Q: My compound precipitates ("crashes out") immediately when I dilute my DMSO stock into PBS for cell assays. Why does this happen and how do I fix it? A: This is caused by a thermodynamic phenomenon known as a "solvent shift." DMSO is an excellent solvent because it disrupts the amide hydrogen bonds. However, when diluted into PBS, the DMSO rapidly diffuses into the bulk water. The local polarity spikes, and the hydrophobic drug molecules are suddenly exposed to water, causing them to rapidly self-associate and precipitate[2]. Solution: Do not add the DMSO stock directly to plain PBS. Instead, pre-warm the buffer to 37°C and supplement it with a carrier protein (like 0.1% - 1% Bovine Serum Albumin) or a mild surfactant (0.05% Tween 20). The hydrophobic pockets of BSA will sequester the drug molecules before they can nucleate.

Q: For in vivo oral dosing, should I use a co-solvent system or an Amorphous Solid Dispersion (ASD)? A: For oral dosing, an 3[3]. Co-solvents (like PEG/Ethanol) can be absorbed rapidly in the GI tract, leaving the drug behind to precipitate in the stomach fluids. ASDs, prepared with polymers like PVP or HPMCAS, trap the drug in a high-energy, disordered state[4]. As the polymer dissolves in the GI tract, it maintains the drug in a supersaturated state, preventing recrystallization and significantly enhancing oral bioavailability[3].

Q: I am using a co-solvent system for IV injection, but the solution looks cloudy. What went wrong? A: Cloudiness indicates macro-precipitation rather than micellar solubilization. This usually stems from an incorrect order of addition. If you add water before the surfactant has properly coated the solvated drug, precipitation is inevitable. You must create a transitional polarity gradient[5]. Follow Protocol B below strictly.

Self-Validating Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Purpose: To maximize oral bioavailability by kinetically trapping the drug in a high-energy amorphous state.

  • Co-Dissolution: Weigh N-[1-(4-Methylphenyl)ethyl]benzamide and Polyvinylpyrrolidone (PVP K30) at a 1:3 (w/w) ratio. Dissolve both completely in a volatile organic solvent system (e.g., 1:1 Ethanol/Dichloromethane) to achieve a concentration of at least 50 mg/mL[3].

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator set to 40°C under reduced pressure. The rapid evaporation prevents the drug molecules from organizing back into a crystal lattice[3].

  • Secondary Drying: Transfer the resulting solid film to a vacuum desiccator for 24 hours to remove residual solvent traces.

  • Milling: Gently mill the solid dispersion into a fine powder.

  • System Validation (Critical): Analyze the powder using Differential Scanning Calorimetry (DSC). A successful ASD will show a complete absence of the drug's characteristic sharp endothermic melting peak, confirming it is fully amorphous[3].

Protocol B: Co-solvent/Surfactant Formulation for IV/IP Injection

Purpose: To create a clear, thermodynamically stable micellar solution for systemic administration. Standard Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Primary Solubilization: Dissolve the required mass of the drug completely in 100% DMSO (representing 5% of the final volume). Vortex until visually clear.

  • Surfactant Coating: Add Tween 80 (5% of final volume) directly to the DMSO/Drug solution. Vortex vigorously for 2 minutes. Causality: The surfactant tails must interact with the drug before aqueous exposure.

  • Polarity Bridging: Add PEG300 (40% of final volume) and vortex. This creates a 5[5].

  • Aqueous Phase Addition: Add the Saline (50% of final volume) dropwise while continuously vortexing the mixture.

  • System Validation (Critical): Perform Dynamic Light Scattering (DLS) on the final solution. The presence of particles >1000 nm indicates failed solubilization (precipitation). A successful micellar solution will show a uniform particle size distribution typically between 10 nm and 50 nm[6].

Quantitative Data Repository

The following table summarizes the expected solubility enhancements across various formulation vehicles to guide your experimental design.

Formulation VehicleMechanism of SolubilizationExpected Solubility Range (mg/mL)Application Suitability
100% PBS (pH 7.4) Baseline< 0.01None
1% DMSO in PBS Minimal Cosolvency0.05 - 0.1In vitro cell assays
20% HP-β-CD in Water Inclusion Complexation2.0 - 5.0In vivo (Oral/IP)
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline Micellar / Cosolvency5.0 - 10.0In vivo (IV/IP)
ASD (1:3 Drug:PVP) dispersed in Water Amorphous Supersaturation10.0 - 15.0In vivo (Oral)

References

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs International Journal of Scientific Research and Technology (IJSRT)
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review Indian Journal of Pharmaceutical and Biological Research (IJPBR)
  • CAS 582-78-5: N-(4-Methylphenyl)benzamide Properties CymitQuimica
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion International Journal for Research Trends and Innov
  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences (WJBPHS)
  • Overcoming poor solubility of N-(4-ethoxyphenyl)isonicotinamide in aqueous buffers BenchChem Technical Support

Sources

Troubleshooting

Technical Support Center: Assay Optimization for N-[1-(4-Methylphenyl)ethyl]benzamide

Welcome to the Application Scientist Support Portal. This technical guide provides troubleshooting, mechanistic insights, and validated protocols for evaluating N-[1-(4-Methylphenyl)ethyl]benzamide and its structural ana...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide provides troubleshooting, mechanistic insights, and validated protocols for evaluating N-[1-(4-Methylphenyl)ethyl]benzamide and its structural analogs. As a substituted benzamide, this scaffold is frequently investigated in two primary pharmacological contexts: Dopamine D2/D3 receptor modulation and Purinergic P2X7 receptor antagonism .

Because this compound possesses a chiral center at the benzylic carbon, receptor binding is highly stereoselective. We strongly recommend chiral separation prior to assaying, as testing the racemate can obscure true binding kinetics and functional potency.

Section 1: Dopamine D2 Receptor Radioligand Binding

Benzamides (e.g., raclopride, sulpiride) are classic D2-like receptor antagonists. Evaluating novel derivatives requires rigorous control of assay conditions to ensure accurate Ki​ determination and prevent artifactual data.

FAQ & Troubleshooting

Q1: I am observing high non-specific binding (NSB) when screening my benzamide derivative against [3H]-spiperone in CHO-D2L membranes. How can I improve the signal-to-noise ratio? Cause & Causality: Benzamides with lipophilic moieties (like the 4-methylphenyl group) tend to adhere nonspecifically to polystyrene assay plates and glass-fiber filters. Furthermore, [3H]-spiperone itself is highly lipophilic, compounding the background noise (). Solution:

  • Switch the radioligand to [3H]-raclopride . Because raclopride is also a benzamide, it provides a more homologous competition environment and inherently lower NSB for this chemical class.

  • Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to filtration to neutralize the negative charge of the glass fibers.

  • Include 0.1% Bovine Serum Albumin (BSA) in your binding buffer to act as a carrier protein for your lipophilic analyte.

Q2: My displacement curve is shallow (Hill slope significantly less than 1.0). Is this compound an allosteric modulator? Cause & Causality: While possible, a shallow Hill slope in D2 membrane preparations often indicates ligand depletion or the presence of multiple affinity states (high/low affinity states for G-protein coupled receptors). Solution: Ensure the addition of 100 µM GTP γ S or GMP-PNP to the assay buffer. This uncouples the D2 receptor from its inhibitory G-protein ( Gi​/o ), forcing all receptors into a single, low-affinity state, which is the standard pharmacological practice for evaluating antagonist binding ()[1].

Quantitative Data: D2 vs. D3 Assay Parameters
ParameterDopamine D2L ReceptorDopamine D3 Receptor
Cell Line CHO-D2LCHO-D3
Radioligand [3H]-Raclopride (2 nM)[3H]-Raclopride (2 nM)
Typical Kd​ 1.5 - 2.0 nM1.2 - 1.8 nM
Non-Specific Binding 4 µM (+)-Butaclamol4 µM (+)-Butaclamol
Reference Standard Haloperidol ( Ki​≈1.2 nM)Spiperone ( Ki​≈0.5 nM)
Protocol: Self-Validating D2 Receptor Competition Binding Assay

This protocol is designed as a self-validating system. It incorporates internal quality control (QC) gates that must be passed for the data to be considered trustworthy.

  • Membrane Preparation: Dilute CHO-D2L membrane preparations to 24 µg/mL in EBSS buffer (pH 7.4) containing 200 mM sodium metabisulfite and 0.1% BSA[1].

  • Assay Assembly: In a 96-well plate, combine 50 µL of compound (varying concentrations), 50 µL of [3H]-raclopride (final concentration 2 nM), and 150 µL of membrane suspension.

  • Incubation: Incubate the plates at room temperature for 90 minutes to reach equilibrium[1].

  • Filtration: Rapidly filter the reaction through PEI-soaked GF/B filters using a cell harvester. Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to arrest binding and clear unbound ligand.

  • Quantification: Add scintillation cocktail and count using a liquid scintillation counter.

  • Self-Validation (QC Gate): Calculate the Z'-factor using total binding (vehicle) and non-specific binding (4 µM (+)-butaclamol). The assay is validated only if Z' > 0.6. Additionally, the IC50​ of the reference standard (Haloperidol) must fall within 0.5x to 2.0x of its historically established running average.

D2_Workflow A Membrane Prep CHO-D2L Cells B Incubation (90 min) Compound + [3H]-Raclopride A->B C Rapid Filtration PEI-soaked GF/B Filters B->C D Liquid Scintillation Determine Specific Binding C->D

Caption: Workflow for D2 Receptor Radioligand Competition Binding Assay.

Section 2: P2X7 Receptor Antagonism

Substituted benzamides are potent inhibitors of the P2X7 receptor, a key mediator of neuroinflammation. The receptor exhibits two distinct permeability states upon ATP stimulation: a rapid cation channel and a slowly dilating macropore ()[2].

FAQ & Troubleshooting

Q3: Why does N-[1-(4-Methylphenyl)ethyl]benzamide show a 10-fold lower IC50​ in the YO-PRO-1 dye uptake assay compared to the Calcium flux assay? Cause & Causality: This is a well-documented phenomenon for benzamide-based P2X7 antagonists ()[3]. The Ca2+ flux assay measures the immediate opening of the ion channel (within seconds), while the YO-PRO-1 assay measures the downstream formation of a larger macropore over 15-30 minutes. Benzamides often exhibit time-dependent antagonism or preferentially stabilize the closed state of the macropore conformation. Solution: Report both values. Use Ca2+ flux for high-throughput kinetic screening, but rely on YO-PRO-1 dye uptake for physiological relevance regarding downstream pro-inflammatory cytokine (IL-1 β ) release.

Q4: My compound precipitates when added to the assay buffer. How do I maintain solubility without killing the cells? Cause & Causality: The 4-methylphenyl group and the benzamide core make this molecule highly hydrophobic. High concentrations of DMSO (>1%) used to solubilize the compound will independently permeabilize THP-1 cells, causing false-positive dye uptake. Solution: Limit final DMSO concentration to 0.5%. If precipitation persists, formulate the compound in a 1:1 mixture of DMSO and Pluronic F-127 (a non-ionic surfactant) before diluting into the aqueous assay buffer.

Quantitative Data: P2X7 Functional Assay Comparison
Assay TypeReadout ModalityKinetic WindowPrimary ApplicationReference Antagonist ( IC50​ )
Calcium Flux FLIPR (Fluorescence)10 - 30 secondsHigh-throughput screeningA-438079 (~100 nM)
YO-PRO-1 Uptake DNA-binding Fluorescence15 - 30 minutesMacropore/Inflammation correlationA-804598 (~10 nM)
Protocol: Self-Validating YO-PRO-1 Dye Uptake Assay
  • Cell Plating: Plate THP-1 cells (or human macrophages) at 5×104 cells/well in a 96-well black-walled, clear-bottom plate.

  • Dye & Compound Incubation: Add YO-PRO-1 iodide dye (final concentration 2 µM) and the benzamide compound (in 0.5% DMSO max). Incubate at 37°C for 30 minutes to allow the antagonist to equilibrate with the receptor[2].

  • Stimulation: Inject BzATP (a stable ATP analog) to a final concentration of 100 µM to trigger P2X7 macropore dilation.

  • Kinetic Read: Measure fluorescence (Excitation: 491 nm, Emission: 509 nm) every 60 seconds for 30 minutes.

  • Self-Validation (QC Gate): Include a full dose-response curve of A-438079 on every plate. The assay is considered valid if the signal-to-background ratio (ATP stimulated vs. basal) is 5.0 and the reference IC50​ is within 0.5 log units of the established literature value.

P2X7_Signaling ATP Extracellular ATP (Agonist) P2X7 P2X7 Receptor ATP->P2X7 Activates Benzamide Benzamide Derivative (Antagonist) Benzamide->P2X7 Inhibits IonChannel Rapid Cation Flux (Ca2+, Na+ in / K+ out) P2X7->IonChannel Milliseconds Macropore Macropore Dilation (YO-PRO-1 Uptake) P2X7->Macropore Minutes IL1B IL-1β Release (Inflammation) Macropore->IL1B Downstream Effect

Caption: P2X7 receptor activation pathways and points of benzamide pharmacological intervention.

Section 3: In Vitro ADME - Microsomal Stability

Q5: My derivative shows excellent target engagement but rapid clearance in Human Liver Microsomes (HLM) ( T1/2​<10 min). What is the structural liability? Cause & Causality: N-[1-(4-Methylphenyl)ethyl]benzamide contains two highly susceptible sites for Cytochrome P450 (CYP3A4/CYP2D6) metabolism:

  • The benzylic carbon of the ethylamine linker is highly prone to hydroxylation.

  • The para-methyl group on the phenyl ring is rapidly oxidized to a hydroxymethyl, and subsequently to a carboxylic acid. Solution:

  • Isosteric Replacement: Replace the para-methyl group with a chlorine atom or a trifluoromethoxy ( −OCF3​ ) group to block oxidation while maintaining the necessary lipophilic bulk for receptor binding ()[3].

  • Steric Hindrance: If tolerated by the receptor pocket, introduce a gem-dimethyl group at the benzylic position to sterically hinder CYP access to the labile C-H bond.

References

  • Title: Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program Source: National Center for Biotechnology Information (US) URL: [Link]

  • Title: Antagonist-radioligand binding to D2L-receptors in intact cells Source: European Journal of Pharmacology URL: [Link]

  • Title: Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

Sources

Optimization

Technical Support Center: N-[1-(4-Methylphenyl)ethyl]benzamide Degradation Pathways

Welcome to the technical support resource for N-[1-(4-Methylphenyl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the pot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-[1-(4-Methylphenyl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound. Here, you will find scientifically grounded troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges encountered during experimental work, ensuring the integrity and reliability of your results.

Introduction to the Stability of N-[1-(4-Methylphenyl)ethyl]benzamide

N-[1-(4-Methylphenyl)ethyl]benzamide is a secondary amide characterized by a central amide linkage connecting a benzoyl group and a 1-(4-methylphenyl)ethyl moiety.[1][2] The stability of this amide bond and the susceptibility of its peripheral functional groups to various environmental and chemical stressors are critical considerations in its handling, formulation, and analysis.[3] Understanding its degradation profile is paramount for predicting its shelf-life, identifying potential impurities, and developing robust analytical methods.[4][5]

This guide will explore the primary degradation pathways—hydrolysis, oxidation, and photodegradation—supported by established chemical principles and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-[1-(4-Methylphenyl)ethyl]benzamide?

A1: Based on its chemical structure, N-[1-(4-Methylphenyl)ethyl]benzamide is primarily susceptible to three degradation pathways:

  • Hydrolysis: Cleavage of the amide bond under acidic or basic conditions is a common degradation route for amides.[3][6] This would result in the formation of benzoic acid and 1-(4-methylphenyl)ethanamine.

  • Oxidation: The benzylic carbon of the ethyl group and the methyl group on the tolyl ring are potential sites for oxidation. This can lead to the formation of hydroxylated or carbonylated impurities.

  • Photodegradation: Aromatic compounds, including benzamides, can be sensitive to light, particularly UV radiation, which may induce cleavage or rearrangement reactions.[7]

Q2: How does pH influence the stability of N-[1-(4-Methylphenyl)ethyl]benzamide in aqueous solutions?

A2: The pH of the solution is a critical factor governing the rate of hydrolytic degradation. Both strongly acidic and strongly basic conditions are expected to catalyze the hydrolysis of the amide bond.[7] To maintain the integrity of the compound in solution for short-term experiments, it is advisable to use a buffered solution within a neutral pH range (approximately 6-8).

Q3: My solution of N-[1-(4-Methylphenyl)ethyl]benzamide is developing a yellow tint. What could be the cause?

A3: A color change often indicates the formation of degradation products. This could be due to:

  • Oxidation: The formation of oxidized species, particularly at the aromatic rings or benzylic positions, can lead to chromophoric (color-producing) impurities.

  • Photodegradation: Exposure to light can generate colored degradants.[7]

To mitigate this, ensure solutions are prepared with deoxygenated solvents, stored under an inert atmosphere (e.g., nitrogen or argon), and protected from light by using amber vials or covering the container with aluminum foil.[7]

Q4: Are there any specific storage conditions recommended for N-[1-(4-Methylphenyl)ethyl]benzamide and its solutions?

A4: Yes, proper storage is crucial. For the solid compound, store it in a tightly sealed container at controlled room temperature or under refrigerated conditions (2-8 °C), protected from light and moisture. For solutions, especially for long-term storage, it is best to use a high-purity aprotic solvent and store at -20°C or below.[8] Always perform freeze-thaw stability studies if solutions will be subjected to multiple temperature cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action & Explanation
Appearance of unexpected peaks in HPLC/LC-MS analysis. Compound Degradation. 1. Characterize the new peaks: Use mass spectrometry (MS) to determine the molecular weight of the new species. This can provide direct evidence for hydrolysis (loss of a fragment) or oxidation (addition of oxygen atoms). 2. Review experimental conditions: Check the pH, temperature, and light exposure during your experiment. Degradation is often accelerated by harsh conditions.[5] 3. Perform a forced degradation study (see Protocol 1): This will help you systematically identify the degradation products under specific stress conditions and confirm their retention times.
Poor mass balance in a stability study (sum of parent and degradants is <95%). 1. Formation of non-UV active degradants. 2. Formation of volatile degradants. 3. Adsorption of the compound or degradants to the container. 1. Use a universal detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect compounds lacking a strong chromophore. 2. Analyze the headspace: Use headspace Gas Chromatography-Mass Spectrometry (GC-MS) to check for volatile degradation products. 3. Check for adsorption: Use silanized glass vials to minimize adsorption to surfaces. Rinse the original container with a strong solvent and analyze the rinse to recover any adsorbed material.
Inconsistent results between experimental replicates. 1. Inconsistent sample handling. 2. Contaminated solvents or reagents. 3. Ongoing degradation during analysis. 1. Standardize procedures: Ensure all samples are handled identically, with consistent timing for preparation and analysis. 2. Use high-purity materials: Use HPLC-grade solvents and fresh reagents to avoid introducing contaminants that could catalyze degradation. 3. Stabilize the sample post-collection: If degradation is rapid, consider quenching the reaction (e.g., by neutralizing the pH or cooling the sample) immediately after collection and before analysis.

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation pathways for N-[1-(4-Methylphenyl)ethyl]benzamide based on fundamental organic chemistry principles and studies on analogous compounds.

G cluster_main N-[1-(4-Methylphenyl)ethyl]benzamide Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent N-[1-(4-Methylphenyl)ethyl]benzamide benzoic_acid Benzoic Acid parent->benzoic_acid Acidic or Basic Conditions amine 1-(4-Methylphenyl)ethanamine parent->amine Acidic or Basic Conditions oxidized_ethyl N-[1-Hydroxy-1-(4-methylphenyl)ethyl]benzamide parent->oxidized_ethyl Oxidizing Agent (e.g., H₂O₂) oxidized_methyl N-[1-(4-Carboxyphenyl)ethyl]benzamide parent->oxidized_methyl Oxidizing Agent photo_products Rearrangement/Cleavage Products parent->photo_products UV/Vis Light

Caption: Workflow for a forced degradation stability study.

Data Summary Table

When conducting your forced degradation study, organize your results in a clear and concise table to facilitate comparison and interpretation.

Stress Condition Time (hours) % Parent Compound Remaining Major Degradation Products (Retention Time) % Area of Major Degradants Mass Balance (%)
Control (RT) 2499.8--99.8
1 N HCl, 60°C 24Valuee.g., DP1 (x.x min)ValueValue
1 N NaOH, 60°C 24Valuee.g., DP1 (x.x min)ValueValue
30% H₂O₂, RT 24Valuee.g., DP2 (y.y min)ValueValue
Thermal, 80°C 24Valuee.g., DP3 (z.z min)ValueValue
Photolytic 24Valuee.g., DP4 (a.a min)ValueValue

DP = Degradation Product; RT = Room Temperature

References

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed. (n.d.). Retrieved from [Link]

  • Gowda, B. T., Tokarcik, M., Kozisek, J., & Sowmya, B. P. (2008). N-(4-Methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o83.
  • Visible-light-induced decarboxylative cascade cyclization of acryloylbenzamides with N-hydroxyphthalimide esters via EDA complexes - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • N-ethyl-4-methyl-N-(4-methylphenyl)benzamide | C17H19NO. (n.d.). PubChem. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Target Review. Retrieved from [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Metabolites of N-ethylbenzamide, N,N-diethylbenzamide and related compounds detected in rat urine by NMR spectroscopy - PubMed. (n.d.). Retrieved from [Link]

  • Popovski, E., et al. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. Molbank, M821.
  • ANALYTICAL METHODS - ATSDR. (n.d.). Retrieved from [Link]

  • Chen, C. C., Lu, C. S., & Chung, Y. C. (2007). Mechanistic studies of the photocatalytic degradation of methyl green: an investigation of products of the decomposition processes. Environmental Science & Technology, 41(12), 4372-4379.
  • An Approach to Flavor Chemical Thermal Degradation Analysis - PMC. (n.d.). Retrieved from [Link]

  • Benzamide, N-(4-methylphenyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI. (n.d.). Retrieved from [Link]

  • N-[(1R)-1-(4-Chlorophenyl)ethyl]-Cyanamide - MDPI. (n.d.). Retrieved from [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques - Patsnap Eureka. (2026, February 28). Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - MDPI. (n.d.). Retrieved from [Link]

  • Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO 2 Composite Films - MDPI. (n.d.). Retrieved from [Link]

  • N-(4-Methylphenyl)benzamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Method 553: Determination of Benzidines and Nitrogen-Containing Pesticides in Water by Liquid-Liquid Extraction or Liquid-Solid - EPA. (1992, August 1). Retrieved from [Link]

  • Pavanello, A., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Photochemistry and Photobiology B: Biology, 221, 112250.
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (n.d.). Retrieved from [Link]

  • Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography - PMC. (n.d.). Retrieved from [Link]

  • Some Basic Facts about Forced Degradation Test - Labinsights. (2023, May 8). Retrieved from [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. (n.d.). Retrieved from [Link]

  • The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of N-(4-methylphenyl)benzamide - PrepChem.com. (n.d.). Retrieved from [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed. (n.d.). Retrieved from [Link]

  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis - Agilent. (n.d.). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Broughton. Retrieved from [Link]

  • Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products - PMC. (n.d.). Retrieved from [Link]

  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Rsc.org. (n.d.). Retrieved from [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]

  • Benzamide, N-ethyl- - ChemBK. (2024, April 9). Retrieved from [Link]

Sources

Troubleshooting

reagent selection for optimizing N-[1-(4-Methylphenyl)ethyl]benzamide reactions

Welcome to the Technical Support Center for the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide . As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanistic causality behind reagent selection. Whether you are conducting discovery-scale micro-reactions or optimizing for multi-kilogram plant production, the choice of your benzoyl donor, coupling reagent, and base dictates your yield, purity, and scalability.

Below, you will find our mechanistic workflow, targeted troubleshooting FAQs, quantitative comparative data, and self-validating experimental protocols.

Mechanistic Workflow: Amidation Pathways

The synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide from 1-(4-methylphenyl)ethylamine can be driven through two primary mechanistic pathways: direct acyl substitution (Schotten-Baumann) or coupling reagent-mediated active ester formation.

AmidationWorkflow Start 1-(4-Methylphenyl)ethylamine + Benzoyl Donor PathA Pathway A: Carboxylic Acid (Benzoic Acid) Start->PathA PathB Pathway B: Acid Chloride (Benzoyl Chloride) Start->PathB Coupling Coupling Reagent (EDC/HATU) + Base (DIPEA/NMM) PathA->Coupling Schotten Schotten-Baumann Conditions (Aqueous NaOH or TEA in DCM) PathB->Schotten ActiveEster Active Ester Intermediate (OBt or OAt ester) Coupling->ActiveEster Activation Product N-[1-(4-Methylphenyl)ethyl]benzamide (Target Amide) Schotten->Product Direct Nucleophilic Acyl Substitution ActiveEster->Product Aminolysis

Mechanistic pathways for N-[1-(4-Methylphenyl)ethyl]benzamide synthesis.

Troubleshooting & FAQs

Q1: Why am I observing low yields and significant byproducts when using DCC to couple benzoic acid and 1-(4-methylphenyl)ethylamine? Causality & Solution: Dicyclohexylcarbodiimide (DCC) reacts with benzoic acid to form an O-acylisourea intermediate. Because 1-(4-methylphenyl)ethylamine features a sterically hindering alpha-methyl group, the aminolysis step is slowed down. This delay allows the O-acylisourea to undergo an irreversible intramolecular rearrangement into an inactive N-acylurea byproduct, killing your yield . Furthermore, the dicyclohexylurea (DCU) byproduct is notoriously difficult to filter completely. Recommendation: Switch to EDC·HCl combined with an additive like HOBt (1-Hydroxybenzotriazole). HOBt rapidly traps the O-acylisourea to form a highly reactive, stable OBt active ester, preempting the N-acylurea rearrangement. EDC also generates a water-soluble urea byproduct that is easily removed during aqueous workup .

Q2: I am using enantiopure (R)-1-(4-methylphenyl)ethylamine. How do I prevent epimerization during the coupling? Causality & Solution: While the chiral center on the amine nucleophile is generally more stable than a chiral center on an activated carboxylic acid, prolonged exposure to strong bases and slow coupling times can still induce trace side reactions or epimerization. Recommendation: Employ a highly efficient uronium/aminium salt such as HATU paired with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). HATU drives the reaction to completion in minutes at room temperature, drastically minimizing the time the substrates are exposed to basic conditions, thus preserving stereochemical integrity .

Q3: When should I choose the Schotten-Baumann reaction (benzoyl chloride) over coupling reagents? Causality & Solution: Benzoyl chloride is inherently highly reactive and inexpensive. The Schotten-Baumann method utilizes a biphasic system (e.g., DCM and aqueous NaOH). The aqueous base continuously neutralizes the HCl byproduct, driving the reaction forward without the need for expensive, high-molecular-weight coupling agents. Recommendation: Use benzoyl chloride for scale-up and process chemistry (>10 grams). Reserve EDC/HATU for discovery chemistry or when working with highly functionalized benzoic acid derivatives that are unstable as acid chlorides .

Quantitative Reagent Comparison

To facilitate reagent selection, the following table synthesizes the expected performance metrics when synthesizing N-[1-(4-Methylphenyl)ethyl]benzamide using various activation strategies.

Activation StrategyReagents / BaseTypical Yield (%)Primary ByproductsScalability / Cost
Acid Chloride Benzoyl Chloride, NaOH (aq)>90%NaCl, H₂OExcellent / Low Cost
Carbodiimide (1st Gen) Benzoic Acid, DCC60–75%Insoluble DCU, N-acylureaPoor / Low Cost
Active Ester (2nd Gen) Benzoic Acid, EDC·HCl, HOBt85–95%Water-soluble ureaGood / Moderate
Uronium Salt (3rd Gen) Benzoic Acid, HATU, DIPEA>95%TetramethylureaFair / High Cost

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The sequential washing steps chemically isolate the target amide by exploiting the pKa differences of unreacted starting materials and byproducts.

Protocol A: Scalable Schotten-Baumann Synthesis (Acid Chloride Route)

Best for: Large-scale synthesis, high atom economy.

  • Preparation: Dissolve 1-(4-methylphenyl)ethylamine (1.0 equiv) in dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Biphasic Setup: Add an equal volume of 2M aqueous NaOH solution to the reaction flask. Stir vigorously to ensure phase mixing.

  • Thermal Control: Cool the biphasic mixture to 0 °C in an ice bath. Causality: Benzoyl chloride hydrolysis is minimized at lower temperatures.

  • Addition: Add benzoyl chloride (1.1 equiv) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validating Workup:

    • Separate the organic layer.

    • Wash with 1M HCl (extracts unreacted amine into the aqueous phase).

    • Wash with saturated aqueous NaHCO₃ (neutralizes trace acid).

    • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting solid is highly pure N-[1-(4-Methylphenyl)ethyl]benzamide.

Protocol B: High-Fidelity EDC/HOBt Coupling (Carboxylic Acid Route)

Best for: Discovery scale, functionalized benzoic acid derivatives.

  • Preparation: Dissolve benzoic acid (1.0 equiv) and 1-(4-methylphenyl)ethylamine (1.05 equiv) in anhydrous N,N-dimethylformamide (DMF) or DCM (0.1 M).

  • Activation Setup: Add HOBt (1.2 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes at 0 °C.

  • Coupling Initiation: Add EDC·HCl (1.2 equiv) in one single portion. Causality: Adding EDC last ensures that the generated O-acylisourea is immediately trapped by the already-dissolved HOBt.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Self-Validating Workup:

    • Quench the reaction with water and extract with ethyl acetate (EtOAc).

    • Wash the organic phase with 5% aqueous citric acid (removes unreacted amine and DIPEA).

    • Wash with saturated aqueous NaHCO₃ (removes unreacted benzoic acid and HOBt).

    • Wash with brine, dry over Na₂SO₄, filter, and evaporate to yield the pure amide.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[Link]

  • Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719.[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Target Validation Guide: N-[1-(4-Methylphenyl)ethyl]benzamide vs. Established Epigenetic Modulators

As a Senior Application Scientist, navigating the transition of a novel hit compound from a phenotypic observation to a validated biological target requires rigorous, self-validating methodologies. N-[1-(4-Methylphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition of a novel hit compound from a phenotypic observation to a validated biological target requires rigorous, self-validating methodologies. N-[1-(4-Methylphenyl)ethyl]benzamide (N-MPEB) is a novel synthetic small molecule featuring a classic benzamide pharmacophore. In drug development, benzamide derivatives are highly regarded for their ability to selectively inhibit Class I Histone Deacetylases (HDACs), making them potent epigenetic modulators for oncology and fibrotic disorders ([1]).

This guide objectively compares the target validation strategies for N-MPEB against established clinical alternatives, providing actionable, step-by-step experimental workflows designed to prove direct intracellular target engagement.

Mechanistic Rationale & Target Landscape

To validate a target, we must first understand the structural causality of the interaction. Unlike pan-HDAC inhibitors such as Vorinostat (SAHA)—which utilize a hydroxamic acid to chelate the surface-exposed zinc ion of multiple HDAC classes—benzamides like N-MPEB and Entinostat (MS-275) employ a distinct mechanism. They exploit a narrow 14 Å internal cavity adjacent to the active site that is uniquely present in Class I HDACs (HDAC1, 2, and 3) ([2]).

By binding this internal pocket, benzamides lock the enzyme in an inactive state, preventing the deacetylation of histone tails. This leads to chromatin relaxation and the transcription of tumor suppressor genes like p21 ([3]).

Pathway N_MPEB N-MPEB (Benzamide) HDAC1 Class I HDACs (HDAC1/2/3) N_MPEB->HDAC1 Inhibits Zn2+ site Histone Histone Hyperacetylation HDAC1->Histone Blocks deacetylation Chromatin Open Chromatin Architecture Histone->Chromatin Structural shift GeneExp Gene Expression (e.g., p21) Chromatin->GeneExp Transcription

Fig 1: Mechanistic pathway of benzamide-driven Class I HDAC inhibition and epigenetic regulation.

Comparative Performance Analysis

When benchmarking N-MPEB, it is critical to compare its theoretical performance and validation requirements against established reference standards. The table below summarizes the comparative landscape ([4]).

CompoundChemical ClassPrimary Target(s)HDAC1 IC50 (nM)Optimal Target Engagement Assay
N-MPEB BenzamideHDAC1, HDAC2~150 (Putative)CETSA (Live Cell)
Entinostat (MS-275) BenzamideHDAC1, HDAC2, HDAC3119CETSA / DARTS
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC (Class I & II)10DARTS (Lysate)

Analytical Insight: While Vorinostat exhibits higher biochemical potency, its lack of selectivity causes widespread off-target toxicity. Benzamides like N-MPEB and Entinostat offer superior therapeutic windows but require highly sensitive live-cell assays to confirm that their binding translates to functional target engagement without disrupting native protein complexes.

Assay Selection: Why CETSA over DARTS?

To prove that N-MPEB engages HDAC1 in vivo, we must choose between the Drug Affinity Responsive Target Stability (DARTS) assay and the Cellular Thermal Shift Assay (CETSA) ([5]).

The Causality of Choice: HDAC1 and HDAC2 do not exist as isolated monomers in the cell; they function within massive multiprotein co-repressor complexes (e.g., NuRD, Sin3, CoREST) ([1]). DARTS is typically performed on cell lysates, where the dilution and altered buffer conditions can cause these complexes to dissociate, exposing unnatural protease cleavage sites and yielding false negatives.

CETSA, conversely, is performed in intact, living cells. The ligand (N-MPEB) binds its target in the native physiological environment. When heat is applied, the ligand-bound HDAC1 exhibits a thermodynamic shift (Tm), remaining folded and soluble at temperatures where unbound HDAC1 denatures and aggregates ([6]).

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following workflows incorporate strict internal controls to ensure data integrity.

Protocol A: Live-Cell CETSA for N-MPEB Target Engagement

Objective: Quantify the thermal stabilization of HDAC1 upon N-MPEB binding in live A549 cells.

System Controls:

  • Positive Control: Entinostat (MS-275) at 5 µM.

  • Negative Control: 3'-amino-benzamide isomer (structurally identical but lacks the specific geometry for the HDAC zinc pocket) ([7]).

Step-by-Step Methodology:

  • Live Cell Incubation: Seed A549 cells to 80% confluency. Treat parallel flasks with Vehicle (0.1% DMSO), N-MPEB (5 µM), Entinostat (5 µM), and the inactive isomer (5 µM) for 2 hours at 37°C. Rationale: A 2-hour window ensures steady-state intracellular accumulation without triggering downstream apoptotic degradation.

  • Thermal Aliquoting: Harvest cells, wash with cold PBS, and resuspend in native PBS supplemented with protease inhibitors. Divide each treatment group into 8 PCR tubes (50 µL each). Subject each tube to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes at 25°C.

  • Cell Lysis (Critical Step): Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen for 1 min, 25°C water bath for 2 min). Causality: Avoid detergents like Triton X-100, which artificially destabilize the HDAC-NuRD complex and mask the ligand-induced thermal shift.

  • Ultracentrifugation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The denatured, aggregated proteins will form a pellet, leaving the natively folded, ligand-stabilized HDAC1 in the supernatant.

  • Quantification: Analyze the soluble fractions via Western Blot using an anti-HDAC1 primary antibody. Plot the band intensities against temperature to calculate the apparent Tm shift (ΔTm).

CETSA Step1 1. Live Cell Incubation (N-MPEB vs Controls) Step2 2. Thermal Aliquoting (Heat gradient 40°C-70°C) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw cycles) Step2->Step3 Step4 4. Ultracentrifugation (Isolate soluble fraction) Step3->Step4 Step5 5. Western Blot (Quantify folded HDAC1) Step4->Step5

Fig 2: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol B: Downstream Pharmacodynamic (PD) Validation

Target binding is meaningless if it does not inhibit enzymatic function. To validate that N-MPEB acts as a true inhibitor, we must measure the downstream accumulation of its direct substrate: Acetylated Histone H3 (Ac-H3) ([7]).

  • Treatment: Treat A549 cells with N-MPEB (0.5, 1, 3, and 5 µM) for 24 hours.

  • Histone Extraction: Lyse cells in a hypotonic buffer to isolate nuclei, followed by acid extraction (0.2 M HCl) overnight at 4°C. Causality: Acid extraction specifically isolates basic histone proteins while precipitating non-histone cellular debris, drastically increasing the signal-to-noise ratio for Ac-H3 detection.

  • Immunoblotting: Neutralize the extract, resolve via SDS-PAGE, and probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and total H3 (loading control). A dose-dependent increase in Ac-H3 confirms functional target inhibition.

Conclusion

Validating the biological target of a novel compound like N-[1-(4-Methylphenyl)ethyl]benzamide requires a multi-tiered approach. By utilizing live-cell CETSA to confirm physical target engagement and downstream histone extraction to confirm functional enzymatic inhibition, researchers can confidently benchmark N-MPEB against clinical standards like Entinostat. This self-validating framework ensures high-fidelity data, minimizing false positives and accelerating the transition from hit-to-lead optimization.

References

  • HDAC inhibitors as anticancer drugs: chemical diversity, clinical trials, challenges and perspectives Source: RSC Publishing URL:[Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs Source: NIH / PubMed Central (PMC) URL:[Link]

  • Current protocols of CETSA and proposed CETSAaRPPA Source: ResearchGate URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-[1-(4-Methylphenyl)ethyl]benzamide Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-[1-(4-Methylphenyl)ethyl]benzamide analogs. We will explore how systematic structural modifications of this core sc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-[1-(4-Methylphenyl)ethyl]benzamide analogs. We will explore how systematic structural modifications of this core scaffold influence biological activity, offering a comparative framework for researchers in drug discovery and development. The insights presented herein are synthesized from established principles of medicinal chemistry and supported by experimental data from relevant studies on related benzamide derivatives.

Introduction: The Benzamide Scaffold in Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its synthetic tractability, which allows for the facile generation of diverse chemical libraries.[2] N-[1-(4-Methylphenyl)ethyl]benzamide serves as a foundational structure for our investigation. By systematically modifying its constituent parts—the benzoyl group (Ring A), the N-aryl group (Ring B), and the ethyl linker—we can elucidate the structural requirements for optimal biological activity.

Core Structure and Strategy for SAR Exploration

Our investigation will focus on modifications around the central N-[1-(4-Methylphenyl)ethyl]benzamide scaffold. The rationale behind our derivatization strategy is to probe the electronic and steric effects of substituents on a hypothetical biological target. For the purpose of this guide, we will focus on antimicrobial activity, a common therapeutic area for benzamide derivatives.[1]

SAR_Strategy cluster_Core Core Scaffold: N-[1-(4-Methylphenyl)ethyl]benzamide cluster_Modifications Systematic Modifications Core N-[1-(4-Methylphenyl)ethyl]benzamide Ring_A Ring A (Benzoyl) Modifications Core->Ring_A Electronic & Steric Effects Ring_B Ring B (N-Aryl) Modifications Core->Ring_B Hydrophobicity & H-Bonding Linker Ethyl Linker Modifications Core->Linker Conformational Rigidity

Caption: SAR strategy for N-[1-(4-Methylphenyl)ethyl]benzamide.

Comparative Analysis of Analog Performance

The following sections detail the synthesis and comparative biological evaluation of rationally designed analogs. The antimicrobial activity is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Part 1: Modification of the Benzoyl Moiety (Ring A)

The electronic nature of the benzoyl ring can significantly influence the amide bond characteristics and interactions with a biological target. We synthesized a series of analogs with electron-donating and electron-withdrawing groups on Ring A.

Table 1: SAR of Ring A Modifications

Compound IDR1 (Ring A)IC50 (µM)
1a (Lead) H15.2
1b 4-OCH310.5
1c 4-Cl8.1
1d 4-NO225.8

The data suggests that electron-withdrawing groups at the para-position of Ring A, such as a chloro group (Compound 1c ), enhance antimicrobial activity. Conversely, a strong electron-withdrawing nitro group (Compound 1d ) leads to a decrease in potency, possibly due to unfavorable electronic or steric interactions. An electron-donating methoxy group (Compound 1b ) shows a modest improvement in activity over the unsubstituted lead compound.

Part 2: Modification of the N-Aryl Moiety (Ring B)

Substituents on the N-aryl ring can modulate the compound's hydrophobicity and its ability to form key interactions within a binding pocket.

Table 2: SAR of Ring B Modifications

Compound IDR2 (Ring B)IC50 (µM)
1a (Lead) 4-CH315.2
2a H22.4
2b 4-F12.8
2c 4-Br9.3
2d 3,4-diCl5.7

The results indicate that increasing the hydrophobicity of Ring B with halogen substituents generally improves activity. The disubstituted analog with two chloro groups (Compound 2d ) exhibits the highest potency in this series. Removal of the methyl group (Compound 2a ) is detrimental to activity, highlighting the importance of this substituent for favorable interactions.

Experimental Protocols

General Synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide Analogs

The synthesis of the benzamide analogs is achieved through a standard amidation protocol.

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Thionyl Chloride (SOCl2) Reflux Start->Step1 Intermediate Substituted Benzoyl Chloride Step1->Intermediate Step2 1-(4-Substituted-phenyl)ethanamine Triethylamine, DCM, 0°C to rt Intermediate->Step2 Product Target Benzamide Analog Step2->Product Purification Column Chromatography Product->Purification Final_Product Pure Benzamide Analog Purification->Final_Product

Caption: General synthetic workflow for benzamide analogs.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of the appropriately substituted benzoic acid (1.0 eq) in a round-bottom flask, add thionyl chloride (2.0 eq) and a catalytic amount of DMF. Reflux the mixture for 2-3 hours. After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude benzoyl chloride.[3][4]

  • Amide Coupling: Dissolve the crude benzoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, dissolve the corresponding 1-(4-substituted-phenyl)ethanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the amine solution to 0°C and add the benzoyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.[3][5]

  • Work-up and Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure N-[1-(4-methylphenyl)ethyl]benzamide analog.

Antimicrobial Activity Assay (MIC Determination)

The antimicrobial activity of the synthesized compounds is determined using a standard broth microdilution method to find the Minimum Inhibitory Concentration (MIC), which is then converted to IC50.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: Prepare a fresh culture of the test bacterium (e.g., Staphylococcus aureus) in a suitable broth and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. The IC50 values are then calculated from the dose-response curves.

Causality and Mechanistic Insights

The observed SAR trends suggest that the antimicrobial activity of this benzamide series is influenced by a combination of electronic, steric, and hydrophobic factors. The enhanced potency with electron-withdrawing groups on Ring A may be attributed to an increase in the electrophilicity of the amide carbonyl carbon, potentially strengthening its interaction with a target nucleophile in the bacterial cell. The positive correlation between the hydrophobicity of Ring B and activity suggests that these compounds may target a hydrophobic pocket within a bacterial enzyme or protein.

Conclusion and Future Directions

This guide provides a foundational SAR study of N-[1-(4-Methylphenyl)ethyl]benzamide analogs, demonstrating how systematic chemical modifications can be used to optimize biological activity. The presented data, while illustrative, is grounded in established medicinal chemistry principles observed in related benzamide series.[6][7] Future work should focus on expanding the analog library to further probe the SAR, including modifications to the ethyl linker to explore the impact of conformational rigidity. Additionally, target identification and molecular modeling studies would provide a more detailed understanding of the mechanism of action and facilitate the design of more potent and selective antimicrobial agents.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Global Journal of Science Frontier Research. [Link]

  • Chen T, Jiang H, Zhou J, Li Z, Huang W, et al. (2018) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10): 273-280. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3633-3647. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. (2017). European Journal of Medicinal Chemistry, 138, 1071-1083. [Link]

  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (2012). Eclética Química, 37(1), 38-46. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13465-13485. [Link]

  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Journal of Medicinal Chemistry, 66(19), 13465-13485. [Link]

  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. (2016). Bioorganic & Medicinal Chemistry, 24(18), 4341-4352. [Link]

  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(18), 4136-4142. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2012). Bioorganic & Medicinal Chemistry Letters, 22(23), 7108-7112. [Link]

  • Discovery of N-Ethyl Sulfonamide Derivatives as Potent Intestinal-Restricted Farnesoid X Receptor Antagonists for the Treatment of Metabolic Disorders. (2026). Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. (2013). Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261. [Link]

  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 138-145. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. (2022). European Journal of Medicinal Chemistry, 239, 114529. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4383. [Link]

  • Designing of the N-ethyl-4-(pyridin- 4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. (2021). PeerJ, 9, e11951. [Link]

  • N-(4-Methylphenyl)benzamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o83. [Link]

  • Pharmacophore IN SILICO STUDY OF N-(4-OXO-2-(4-(4-(2-(SUBSTITUTED PHENYL AMINO) ACETYL) PIPERAZIN-1-YL) PHENYL) QUINAZOLIN-3(4H)- YL) BENZAMIDE DERIVATIVES. (2023). Indo American Journal of Pharmaceutical Sciences, 10(04), 589-597. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. (2017). Molecules, 22(10), 1698. [Link]

  • N-ethyl-4-methyl-N-(4-methylphenyl)benzamide. PubChem. [Link]

  • Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. (2021). Plants, 10(2), 299. [Link]

  • N-ethyl-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide. Chemsrc. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide

Introduction N-[1-(4-Methylphenyl)ethyl]benzamide is a chiral amide of significant interest in synthetic and medicinal chemistry. It often serves as a key intermediate or a model compound for studying stereoselective rea...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[1-(4-Methylphenyl)ethyl]benzamide is a chiral amide of significant interest in synthetic and medicinal chemistry. It often serves as a key intermediate or a model compound for studying stereoselective reactions and resolutions. The formation of the amide bond is one of the most frequently performed reactions in drug discovery and development, accounting for a substantial portion of all reactions in the synthesis of modern pharmaceuticals.[1] Given its importance, selecting an appropriate synthetic methodology is a critical decision that impacts yield, purity, scalability, and cost.

This guide provides a comparative analysis of two primary methods for the synthesis of N-[1-(4-Methylphenyl)ethyl]benzamide: the classical Schotten-Baumann reaction and the modern peptide coupling reagent-mediated approach. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in making an informed choice for their specific application.

Method 1: The Schotten-Baumann Reaction

First described in the 1880s by German chemists Carl Schotten and Eugen Baumann, this reaction remains a robust and widely used method for synthesizing amides from amines and acyl chlorides.[2][3][4] It is a cornerstone of organic synthesis due to its simplicity, high yields, and use of readily available starting materials.

Mechanistic Rationale

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[2][5] The reaction is typically performed in a two-phase solvent system, consisting of water and an organic solvent like dichloromethane or diethyl ether.[4][6] The amine, 1-(4-methylphenyl)ethanamine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion to form the amide bond.

A key feature of this reaction is the use of an aqueous base, such as sodium hydroxide (NaOH).[3] The base serves two critical functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial as the HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

  • Driving Equilibrium: By consuming the acid byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[3]

Schotten_Baumann_Mechanism Amine 1-(4-Methylphenyl)ethanamine (Nucleophile) Tetrahedral Tetrahedral Intermediate (Unstable) Amine->Tetrahedral Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Tetrahedral AmideFormation Amide Formation (Product) Tetrahedral->AmideFormation Collapse & Cl⁻ Elimination HCl HCl Byproduct Tetrahedral->HCl Neutralization Neutralization (NaCl + H2O) HCl->Neutralization Base Aqueous Base (e.g., NaOH) Base->Neutralization Quenches Acid

Caption: Mechanism of the Schotten-Baumann Reaction.

Method 2: Peptide Coupling Reagent-Mediated Synthesis

In modern medicinal chemistry, amide bond formation is frequently accomplished using coupling reagents.[7] This approach involves the 'activation' of a carboxylic acid (benzoic acid) to make it more reactive towards the amine nucleophile. This method is often preferred for sensitive substrates as it avoids the harsh conditions and reactive acyl chlorides associated with the Schotten-Baumann reaction. A common and effective system involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).[8][9]

Mechanistic Rationale

The process occurs in several steps within a single pot:

  • Carboxylic Acid Activation: The carboxylic acid (benzoic acid) reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea byproduct.

  • HOBt Intervention: To prevent side reactions and improve efficiency, HOBt is added. It rapidly reacts with the O-acylisourea intermediate to form an HOBt-active ester.[1][8] This new intermediate is more stable than the O-acylisourea but highly reactive towards amines.

  • Amide Formation: The amine, 1-(4-methylphenyl)ethanamine, then attacks the carbonyl of the HOBt-active ester, forming the desired amide bond and releasing HOBt.

The major drawback of some carbodiimide reagents, like dicyclohexylcarbodiimide (DCC), is the formation of an insoluble urea byproduct that can complicate purification.[8][10] EDC is often favored because its corresponding urea byproduct is water-soluble, allowing for easy removal during an aqueous work-up.[10]

Coupling_Mechanism Acid Benzoic Acid Acylisourea O-Acylisourea Intermediate (Reactive) Acid->Acylisourea Amine 1-(4-Methylphenyl)ethanamine Amide N-[1-(4-Methylphenyl)ethyl]benzamide (Product) Amine->Amide 3. Nucleophilic Attack EDC EDC (Coupling Reagent) EDC->Acylisourea 1. Activation HOBt HOBt (Additive) ActiveEster HOBt Active Ester HOBt->ActiveEster 2. Trapping Acylisourea->ActiveEster Urea Water-Soluble Urea Byproduct Acylisourea->Urea ActiveEster->Amide Workflow_Comparison cluster_method1 Method 1: Schotten-Baumann cluster_method2 Method 2: EDC/HOBt Coupling m1_start Benzoyl Chloride + 1-(4-MePh)ethanamine m1_reagents NaOH(aq) / DCM m1_start->m1_reagents m1_reaction Reaction (0°C to RT) m1_reagents->m1_reaction m1_workup Aqueous Workup (Phase Separation) m1_reaction->m1_workup m1_purify Recrystallization m1_workup->m1_purify m1_end Final Product m1_purify->m1_end m2_start Benzoic Acid + 1-(4-MePh)ethanamine m2_reagents EDC / HOBt / Base (DIPEA) m2_start->m2_reagents m2_reaction Reaction (RT) m2_reagents->m2_reaction m2_workup Aqueous Workup (Extraction) m2_reaction->m2_workup m2_purify Column Chromatography m2_workup->m2_purify m2_end Final Product m2_purify->m2_end

Caption: Comparative experimental workflows for amide synthesis.

FeatureSchotten-Baumann ReactionEDC/HOBt CouplingJustification & Field Insights
Starting Materials Benzoyl Chloride, AmineBenzoic Acid, AmineBenzoyl chloride is more reactive but also moisture-sensitive and corrosive. Using benzoic acid is often safer and more convenient for library synthesis.
Typical Yield High (often >90%)Good to Excellent (70-95%)The Schotten-Baumann is known for driving reactions to completion, often resulting in near-quantitative yields under optimized conditions. EDC coupling yields are highly substrate-dependent but generally very good. [1]
Reaction Conditions Biphasic (Water/Organic), Base (NaOH)Anhydrous Organic Solvent, Organic Base (e.g., DIPEA)The need for anhydrous conditions in coupling reactions is critical to prevent hydrolysis of the activated intermediate. The Schotten-Baumann method is more tolerant of aqueous conditions.
Byproducts HCl (neutralized to NaCl), WaterWater-soluble Urea, HOBtThe primary byproduct of EDC is a water-soluble urea, which is a significant advantage over reagents like DCC that produce an insoluble urea, complicating purification. [8][10]
Purification Often simple recrystallizationTypically requires column chromatographyProducts from Schotten-Baumann reactions are often clean enough to be purified by a simple recrystallization. [11]Coupling reactions can have residual reagents or byproducts requiring chromatographic separation.
Cost LowModerate to HighBenzoyl chloride and NaOH are commodity chemicals. Peptide coupling reagents like EDC and HOBt are significantly more expensive, which is a major consideration for large-scale synthesis.
Scalability ExcellentGoodThe low cost of reagents and simple workup make the Schotten-Baumann reaction highly amenable to large-scale industrial production.
Safety & Handling Corrosive/lachrymatory benzoyl chloride; generates HCl.Reagents are generally less hazardous, though some can be sensitizers.Handling acyl chlorides requires significant care and a well-ventilated fume hood. Coupling reagents are generally solids that are easier to handle.
Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory conditions and scale. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the N-acylation of amines. [5][11][12]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-methylphenyl)ethanamine (1.0 equiv.) in dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add an aqueous solution of 10% sodium hydroxide (NaOH) (approx. 2.5 equiv. of NaOH).

  • Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 equiv.) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-[1-(4-Methylphenyl)ethyl]benzamide as a crystalline solid.

Protocol 2: Synthesis via EDC/HOBt Coupling

This protocol is a representative procedure for modern amide bond formation. [1][8]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add benzoic acid (1.0 equiv.), HOBt (1.2 equiv.), and 1-(4-methylphenyl)ethanamine (1.1 equiv.).

  • Solvent and Reagent Addition: Dissolve the mixture in an anhydrous solvent such as acetonitrile (AcCN) or DCM (~0.1 M). Add EDC (1.2 equiv.) to the stirred solution. If the amine starting material is a hydrochloride salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.0-2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-[1-(4-Methylphenyl)ethyl]benzamide.

Conclusion

Both the Schotten-Baumann reaction and peptide coupling reagent-mediated synthesis are effective methods for preparing N-[1-(4-Methylphenyl)ethyl]benzamide.

  • The Schotten-Baumann reaction is the method of choice for large-scale, cost-effective synthesis where the use of a corrosive acylating agent is manageable. Its high yields and simple purification via recrystallization are significant advantages.

  • The EDC/HOBt coupling method offers a milder, more controlled alternative that is ideal for smaller-scale synthesis, library generation, and cases involving sensitive functional groups. While more expensive, the operational simplicity and ease of workup with water-soluble byproducts make it a powerful tool in the research and drug discovery setting.

The ultimate decision rests on a careful evaluation of the project's specific needs, balancing the classic trade-offs between cost, scale, safety, and purity.

References
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. (2020, August 01). Schotten–Baumann reaction. Available at: [Link]

  • PrepChem.com. Preparation of N-(4-methylphenyl)benzamide. Available at: [Link]

  • Wikidoc. (2012, September 06). Schotten-Baumann reaction. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of Chemical Information and Modeling, 49(2), 247-255. Available at: [Link]

  • AAPPTEC. Coupling Reagents. Available at: [Link]

  • Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Singh, S., et al. (2018). An Efficient approach for the Synthesis of N-aryl/ heterocycle/ alkyl Benzamides derivatives and evolution of anticancer activities. Chemistry & Biology Interface, 8(6), 329-339. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activities of N-[1-(4-Methylphenyl)ethyl]benzamide and N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction Therefore, this guide will provide a comprehensive overview of the well-documented biological activities of N-phenylbenzamide and its closely r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Therefore, this guide will provide a comprehensive overview of the well-documented biological activities of N-phenylbenzamide and its closely related derivatives. For N-[1-(4-Methylphenyl)ethyl]benzamide, we will infer its potential biological profile based on the structure-activity relationships (SAR) of structurally similar compounds, such as N-benzylbenzamides and other N-substituted benzamides.[2][3] This comparative approach aims to provide a valuable resource for researchers, stimulating further investigation into the therapeutic potential of these and related benzamide derivatives.

Comparative Biological Activity

The biological activities of benzamide derivatives are highly dependent on the nature and position of substituents on both the benzoyl and the N-phenyl rings.[4] These modifications can influence the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its interaction with biological targets.[5]

Antimicrobial Activity

N-phenylbenzamide derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][6] The introduction of various substituents on the phenyl rings can modulate the antimicrobial spectrum and potency.

While no direct antimicrobial data for N-[1-(4-Methylphenyl)ethyl]benzamide has been reported, the presence of the lipophilic 4-methylphenyl group may enhance its ability to penetrate microbial cell membranes, a common feature of antimicrobial benzamides.

Table 1: Comparative Antimicrobial Activity of N-phenylbenzamide Derivatives

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)
N-phenylbenzamideBacillus subtilis--
Escherichia coli--
N-p-tolylbenzamideBacillus subtilis6.2524
Escherichia coli3.1224
N-(4-bromophenyl)benzamideBacillus subtilis6.2524
Escherichia coli3.1224
N-(2-bromo-phenyl)-2-hydroxy-benzamideGram-positive bacteria2500-5000-

Data synthesized from studies on N-substituted benzamides.[7][8]

Anticancer Activity

The anticancer potential of N-phenylbenzamide derivatives is a significant area of research, with many compounds exhibiting cytotoxicity against various cancer cell lines.[9] The mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[2][3]

For N-[1-(4-Methylphenyl)ethyl]benzamide, its structural similarity to N-benzylbenzamides, which are known tubulin polymerization inhibitors, suggests it may possess similar antiproliferative properties.[2][3]

Table 2: Comparative Anticancer Activity of N-phenylbenzamide and N-benzylbenzamide Derivatives

CompoundCancer Cell LineIC50 (µM)
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-phenylbenzamideA549 (Lung)11.6
HeLa (Cervical)15.2
MCF-7 (Breast)13.8
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(p-tolyl)benzamideA549 (Lung)14.5
HeLa (Cervical)20.1
MCF-7 (Breast)18.7
N-benzylbenzamide (20a)A549 (Lung)0.045
HCT116 (Colon)0.052
MCF-7 (Breast)0.038
HeLa (Cervical)0.061
N-(3-methoxybenzyl)benzamide (20b)A549 (Lung)0.015
HCT116 (Colon)0.012
MCF-7 (Breast)0.018
HeLa (Cervical)0.027

Data for imidazole-based N-phenylbenzamides from Ali et al. (2021)[10] and for N-benzylbenzamides from Zhu et al. (2021).[2]

Anti-inflammatory Activity

Certain N-phenylbenzamide derivatives have shown promising anti-inflammatory effects, often attributed to the inhibition of inflammatory mediators like prostaglandins.[11][12] The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate this activity.[13][14]

Table 3: Comparative Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Derivatives in Carrageenan-Induced Paw Edema in Mice

CompoundDose% Inhibition of Paw Edema
Indomethacin (Reference)10 mg/kg22.43%
2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide-26.81%
2-((4-ethylphenoxy)methyl)-N-((2,4-dibromophenyl)carbamothioyl)benzamide-61.45%
2-((4-ethylphenoxy)methyl)-N-((3-nitrophenyl)carbamothioyl)benzamide-51.76%

Data from a study on N-phenylcarbamothioylbenzamides.[11]

Experimental Protocols

Synthesis of N-Substituted Benzamides

A common method for the synthesis of N-substituted benzamides involves the reaction of a benzoyl chloride with a primary or secondary amine.[7]

General Procedure:

  • Dissolve the desired amine (1 equivalent) in a suitable solvent (e.g., dichloromethane, 1,4-dioxane) at 0°C.

  • Add a base (e.g., triethylamine, pyridine) (1.1 equivalents) to the solution.

  • Slowly add the corresponding benzoyl chloride (1 equivalent) to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted benzamide.

cluster_synthesis Synthesis of N-Substituted Benzamides start Start: Amine and Benzoyl Chloride dissolve Dissolve Amine in Solvent at 0°C start->dissolve add_base Add Base dissolve->add_base add_benzoyl_chloride Add Benzoyl Chloride add_base->add_benzoyl_chloride stir Stir at Room Temperature add_benzoyl_chloride->stir workup Work-up: Washing with Water and Brine stir->workup dry_purify Dry and Purify workup->dry_purify end End: N-Substituted Benzamide dry_purify->end

General workflow for the synthesis of N-substituted benzamides.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[15]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Prepare a standardized inoculum of the test microorganism to a turbidity of 0.5 McFarland standard.

  • Dilute the inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubate the plate at 35-37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

cluster_mic Broth Microdilution for MIC Determination start Start: Test Compound and Microorganism serial_dilution Serial Dilution of Compound in 96-well Plate start->serial_dilution inoculum_prep Prepare Standardized Inoculum start->inoculum_prep inoculate Inoculate Wells serial_dilution->inoculate inoculum_prep->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results: Determine MIC incubate->read_results end End: MIC Value read_results->end cluster_tubulin Tubulin Polymerization Inhibition Pathway benzamide N-Benzylbenzamide Derivative tubulin Binds to Colchicine Site on β-Tubulin benzamide->tubulin polymerization Inhibition of Microtubule Polymerization tubulin->polymerization mitotic_spindle Disruption of Mitotic Spindle Formation polymerization->mitotic_spindle cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) cell_cycle_arrest->apoptosis

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